molecular formula C49H53NO14 B8820329 Paclitaxel IMpurity O CAS No. 219783-77-4

Paclitaxel IMpurity O

Cat. No.: B8820329
CAS No.: 219783-77-4
M. Wt: 879.9 g/mol
InChI Key: SESDEFPIFUOEIX-UFWAFWIVSA-N
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Description

Paclitaxel IMpurity O is a useful research compound. Its molecular formula is C49H53NO14 and its molecular weight is 879.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Paclitaxel IMpurity O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Paclitaxel IMpurity O including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

219783-77-4

Molecular Formula

C49H53NO14

Molecular Weight

879.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C49H53NO14/c1-27-33(62-45(58)39(55)38(31-18-12-8-13-19-31)50-36(54)23-22-30-16-10-7-11-17-30)25-49(59)43(63-44(57)32-20-14-9-15-21-32)41-47(6,34(53)24-35-48(41,26-60-35)64-29(3)52)42(56)40(61-28(2)51)37(27)46(49,4)5/h7-23,33-35,38-41,43,53,55,59H,24-26H2,1-6H3,(H,50,54)/b23-22+/t33-,34-,35+,38-,39+,40+,41-,43-,47+,48-,49+/m0/s1

InChI Key

SESDEFPIFUOEIX-UFWAFWIVSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)/C=C/C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C=CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Analytical Resolution of Paclitaxel Impurity O

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of oncology drug development, the purity of active pharmaceutical ingredients (APIs) is paramount. Paclitaxel, a cornerstone anti-neoplastic agent, is subject to stringent pharmacopeial standards. Among its documented related substances, Paclitaxel Impurity O (officially recognized in the European Pharmacopoeia) presents unique analytical challenges due to its structural homology with the parent API[1].

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with an authoritative deep-dive into the chemical structure, mechanistic origins, and field-proven analytical methodologies required to isolate, identify, and quantify Paclitaxel Impurity O.

Chemical Identity & Structural Elucidation

Paclitaxel Impurity O, chemically designated as N-Cinnamoyl-N-debenzoyl paclitaxel [2], is a structural analog of paclitaxel.

Structural Causality: The paclitaxel molecule consists of a complex taxane ring system (baccatin III core) linked to a C-13 side chain. In the parent API, the C-13 side chain terminates with an N-benzoyl group. In Impurity O, this N-benzoyl group is substituted by an N-cinnamoyl group. The introduction of the cinnamoyl moiety—an extended conjugated system featuring an additional alkene linkage (styrene-like derivative)—fundamentally alters the molecule's electron distribution and steric bulk. This subtle structural deviation increases the lipophilicity and alters the UV absorption maxima, which dictates our choice of analytical detection parameters.

Quantitative Data Summary

The physicochemical parameters critical for analytical method development are summarized below:

PropertyValueReference
Common Name Paclitaxel Impurity O[]
IUPAC / Chemical Name N-Cinnamoyl-N-debenzoyl paclitaxel[2]
CAS Registry Number 219783-77-4[][4]
Molecular Formula C49H53NO14[2][5]
Molecular Weight 879.94 g/mol [5]
Monoisotopic Accurate Mass 879.347 Da[6]
Pharmacopeial Status EP Impurity O[1][]

Mechanistic Origins of Impurity O

Understanding how an impurity forms is the first step in designing a control strategy. Paclitaxel Impurity O typically enters the API stream via two primary pathways[7]:

  • Natural Co-extraction: Taxus species naturally biosynthesize a vast array of taxanes. N-cinnamoyl analogs are naturally occurring co-metabolites that can co-elute during the extraction of natural paclitaxel.

  • Semi-Synthetic Byproduct: Modern paclitaxel is often semi-synthesized from 10-deacetylbaccatin III (10-DAB). If the synthetic side-chain precursor (e.g., a beta-lactam intermediate) is contaminated with cinnamoyl derivatives instead of pure benzoyl derivatives, Impurity O is synthesized in parallel with the API[7].

Origin Baccatin 10-DAB / Baccatin III Core Paclitaxel Paclitaxel (API) Baccatin->Paclitaxel ImpO Paclitaxel Impurity O (N-Cinnamoyl Analog) Baccatin->ImpO Precursor1 N-Benzoyl Precursor (Target) Precursor1->Paclitaxel Precursor2 N-Cinnamoyl Precursor (Contaminant) Precursor2->ImpO

Fig 1: Semi-synthetic origin of Paclitaxel and its N-Cinnamoyl analog (Impurity O).

Analytical Resolution Strategies

Because Impurity O and Paclitaxel are structurally homologous, standard C18 reverse-phase chromatography often suffers from co-elution. To achieve baseline resolution, we must exploit the specific chemical differences between the benzoyl and cinnamoyl groups.

Rationale for Chromatographic Selection (Expertise)

Standard C18 columns rely purely on hydrophobic partitioning. Because the hydrophobicity difference between the benzoyl and cinnamoyl groups is minimal, resolution is poor. The Solution: We utilize a Pentafluorophenyl (PFP) stationary phase. The PFP column provides multiple retention mechanisms: hydrophobic, dipole-dipole, and critically, π−π stacking interactions . The extended π -electron system of the cinnamoyl group in Impurity O interacts more strongly with the fluorinated aromatic ring of the PFP phase, selectively retaining it longer than the API.

Step-by-Step RP-HPLC-UV Protocol (Self-Validating System)

This protocol is designed as a self-validating system. The workflow cannot proceed to sample analysis unless the System Suitability Test (SST) proves the column chemistry is actively resolving the critical pair.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Causality: Acetonitrile is chosen over methanol to maintain low backpressure and provide a sharper elution profile for bulky taxanes.

Step 2: Chromatographic Conditions

  • Column: PFP Core-Shell, 150 mm x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm. (Causality: 227 nm is the optimal wavelength for the π→π∗ transition of the taxane core, ensuring maximum sensitivity).

  • Gradient: 35% B to 65% B over 25 minutes.

Step 3: System Suitability Testing (The Validation Gate)

  • Inject a resolution mixture containing 1.0 mg/mL Paclitaxel and 0.1% Impurity O.

  • Acceptance Criteria: The resolution ( Rs​ ) between Paclitaxel and Impurity O must be ≥1.5 . If Rs​<1.5 , the system is invalidated, and the column must be washed or replaced.

Step 4: Sample Analysis

  • Inject the unknown API sample. Quantify Impurity O based on the relative peak area against a certified reference standard[6][8].

LC-MS/MS Structural Confirmation Protocol

For definitive identification, LC-MS/MS is required.

Step 1: Ionization Strategy

  • Utilize Electrospray Ionization in positive mode (ESI+).

  • Causality: Taxanes readily form protonated [M+H]+ and sodium adducts [M+Na]+ in the presence of trace alkali metals.

Step 2: Mass Spectrometry Parameters

  • Precursor Ion: Target m/z 880.3 (corresponding to the [M+H]+ of Impurity O, MW 879.94)[5][6].

  • Collision Energy (CE): 20-30 eV using Argon collision gas.

  • Product Ion Scan: Look for the signature cleavage of the C-13 ester bond. The mass spectrum will yield fragments corresponding to the baccatin III core and the distinct N-cinnamoyl side chain, differentiating it from the N-benzoyl side chain of the parent API.

AnalyticalWorkflow Prep Sample Prep (Solubilization) HPLC RP-HPLC Separation (PFP Column) Prep->HPLC Injection UV UV Detection (227 nm) HPLC->UV Primary Flow MS ESI-MS/MS (+ve Ion Mode) HPLC->MS Split Flow Data Data Analysis (Impurity Profiling) UV->Data MS->Data

Fig 2: Integrated RP-HPLC and LC-MS/MS workflow for Impurity O profiling.

Conclusion

The identification and quantification of Paclitaxel Impurity O (N-Cinnamoyl-N-debenzoyl paclitaxel) is a critical regulatory requirement for paclitaxel API release[1][]. By understanding the mechanistic origin of this impurity and exploiting the π−π interactions of its cinnamoyl moiety using specialized PFP chromatography, analytical scientists can achieve robust, self-validating resolution. Coupling this with ESI-MS/MS ensures absolute structural confirmation, safeguarding the efficacy and safety of the final chemotherapeutic product.

References

  • Pharmaffiliates:Paclitaxel - Impurity O (Catalogue No.: PA 16 01150).
  • BOC Sciences:CAS 219783-77-4 (Paclitaxel EP Impurity O).
  • Pharmaffiliates:CAS No : 219783-77-4 | Product Name : Paclitaxel - Impurity O.
  • LGC Standards:Paclitaxel Impurity O | CAS 219783-77-4.
  • Phyton Biotech:N-Cinnamoyl-N-Debenzoyl Paclitaxel.
  • Ontosight AI:CHEMBL500509 | Paclitaxel Impurity O Overview.
  • Physio Mckina:Paclitaxel EP Impurity O (一覧 - Part 612).
  • LGC Standards:Chemical Data: Paclitaxel Impurity O | CAS 219783-77-4.

Sources

Comprehensive Technical Guide on Paclitaxel Impurity O: Structural Elucidation, Causality, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Paclitaxel is a cornerstone chemotherapeutic agent, but its complex diterpenoid pseudoalkaloid structure makes it susceptible to various 1[1]. Among these, Paclitaxel Impurity O (N-Cinnamoyl-N-debenzoylpaclitaxel) is a critical related substance rigorously monitored under European Pharmacopoeia (EP) and United States Pharmacopeia (USP) 2[2]. This whitepaper provides an in-depth analysis of the chemical identity, mechanistic origins, and validated HPLC quantification protocols for Impurity O, ensuring robust quality control in drug development.

Chemical Identity and Structural Elucidation

Paclitaxel Impurity O is a structurally defined synthetic impurity encountered in paclitaxel active pharmaceutical ingredient (API)2[2]. Structurally, it differs from paclitaxel by the substitution of the N-benzoyl group with an N-cinnamoyl group on the side chain at the C-13 position.

Table 1: Chemical and Structural Properties of Paclitaxel Impurity O

PropertySpecification / Value
Common Name []
Synonyms N-Cinnamoyl-N-debenzoylpaclitaxel; Paclitaxel EP Impurity O[]
CAS Number 2[2]
Molecular Formula C49H53NO14[]
Molecular Weight 879.94 g/mol []
IUPAC Name 4,10β-bis(acetyloxy)-1,7β-dihydroxy-13α-[[(2R,3S)-2-hydroxy-3-phenyl-3-[[(2E)-3-phenylprop-2-enoyl]amino]propanoyl]oxy]-9-oxo-5β,20-epoxytax-11-en-2α-yl benzoate[2]
Mechanistic Origins and Causality

The presence of Impurity O reflects specific2[2]. Paclitaxel is typically derived via semi-synthesis from 10-deacetylbaccatin III (10-DAB) or through plant cell fermentation. The N-cinnamoyl substitution arises as a byproduct during the side-chain coupling phase of semi-synthesis. If the precursor side chains (e.g., phenylisoserine derivatives) contain cinnamoyl impurities, or if aberrant acylation occurs during the N-functionalization step, Impurity O is generated. Understanding this causality is crucial for optimizing the upstream synthesis: by tightening the purity specifications of the side-chain precursors, manufacturers can proactively suppress the formation of Impurity O at the source, rather than relying solely on downstream chromatographic clearance.

Analytical Methodology: Validated RP-HPLC Protocol

To ensure trustworthiness and reproducibility, the quantification of Paclitaxel Impurity O must follow a self-validating system. The following4 is optimized for separating the basic anti-tumor drug from its related impurities with high resolution and efficiency[4].

Step-by-Step RP-HPLC Methodology

  • Mobile Phase Preparation: Prepare a gradient mobile phase consisting of Acetonitrile and Water[1]. For a standard isocratic run, a 60:40 (v/v) Acetonitrile to Buffer (e.g., KH2PO4) ratio can also be utilized[4]. Degas the mixture via sonication for 15 minutes to prevent baseline noise caused by dissolved oxygen.

  • Sample Preparation: Dissolve the Paclitaxel API sample in a diluent (typically a methanol/acetic acid mixture or mobile phase) to achieve a target concentration. For emulsion formulations, anhydrous sodium sulfate may be added to break the emulsion, followed by 1[1].

  • Chromatographic Setup: Utilize an end-capped C18 column (e.g., 250 × 4.6 mm, 5 µm particle size or 150 × 4.6 mm, 3.5 µm)[4],[1]. Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer, which sharpens the peaks of bulky diterpenoids like Impurity O[1].

  • Injection and Elution: Inject 20 µL of the sample. Set the flow rate to 1.0 - 1.2 mL/min[4],[1].

  • UV Detection: Monitor the effluent at 227 nm or 230 nm, which corresponds to the optimal UV absorbance of the conjugated system in the paclitaxel core and the cinnamoyl side chain[4],[1].

  • System Suitability Validation: Before sample analysis, inject a reference standard solution containing Paclitaxel and Impurity O. The system is self-validated only if the Relative Standard Deviation (RSD) for peak area is < 2.0%, and the resolution factor between Paclitaxel and Impurity O is > 1.5.

Data Presentation: System Suitability Criteria

Table 2: Self-Validating HPLC System Suitability Parameters

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 1.5Ensures baseline separation between Paclitaxel and Impurity O.
Tailing Factor (T) < 1.5Indicates optimal column kinetics and absence of secondary interactions.
RSD of Peak Area < 2.0% (n=6)Validates the precision and repeatability of the injection system.
Theoretical Plates (N) > 5000Confirms column efficiency for large molecular weight compounds.
Workflow Visualization

The following diagram illustrates the logical workflow and self-validating checkpoints of the HPLC analysis for Impurity O.

Analytical_Workflow Start Paclitaxel API Sample Prep Sample Preparation (Extraction & Dilution) Start->Prep Aliquot HPLC RP-HPLC Separation (C18 Column, 40°C) Prep->HPLC Inject 20 µL Detection UV Detection (227 nm / 230 nm) HPLC->Detection Elute Validation System Suitability (RSD < 2%, Resolution > 1.5) Detection->Validation Analyze Result Impurity O Quantification Validation->Result Pass Criteria

Figure 1: Self-validating RP-HPLC workflow for the quantification of Paclitaxel Impurity O.

Regulatory and Quality Control Implications

Regulatory bodies mandate strict control of related substances in API. Because Paclitaxel Impurity O is a structurally defined synthetic impurity, it requires rigorous monitoring during stability studies and batch release[2]. The implementation of the above HPLC method ensures that Impurity O remains below the qualification threshold, safeguarding the efficacy and safety profile of the final chemotherapeutic formulation.

References
  • Estimation of Paclitaxel drugs by HPLC method , Der Pharma Chemica.[Link]

  • Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion , PubMed Central (PMC). [Link]

  • Paclitaxel EP Impurity O | CAS 219783-77-4 , Veeprho.[Link]

Sources

Deciphering the Taxane Core: Advanced Structural Elucidation of Paclitaxel Impurity O

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical efficacy of taxane-based chemotherapeutics, such as paclitaxel, is intrinsically linked to their complex molecular architecture—specifically, a tetracyclic baccatin III core fused to a highly functionalized C-13 side chain (1[1]). Due to this structural complexity and its natural or semi-synthetic origins, the active pharmaceutical ingredient (API) is highly susceptible to process-related and degradation impurities (2[2]). Regulatory frameworks (e.g., ICH Q3A/B) mandate the rigorous identification and control of these impurities to ensure patient safety. Among these, Paclitaxel EP Impurity O (N-Cinnamoyl N-Debenzoyl Paclitaxel, CAS: 219783-77-4) represents a critical synthetic byproduct that must be tightly monitored during batch release (3[3]). This whitepaper provides a comprehensive, causality-driven guide to the structural elucidation of Impurity O, detailing the analytical workflows required to differentiate it from the parent API.

The Molecular Architecture & Mechanistic Impact

Paclitaxel's mechanism of action relies on its ability to bind to polymerized microtubules, stabilizing them and preventing depolymerization, which ultimately induces mitotic arrest and apoptosis in rapidly dividing cancer cells ([]). The binding affinity is heavily dictated by the spatial orientation of the C-13 side chain within the tubulin βM-loop (5[5]).

Impurity O differs from paclitaxel by a single, yet significant, substitution on this side chain: the N-benzoyl group is replaced by an N-cinnamoyl group (6[6]). This structural variance extends the steric bulk via an additional trans-alkene moiety, which not only alters the molecule's chromatographic retention behavior but also potentially modifies its interaction kinetics with the microtubule lattice.

Mechanism T Free αβ-Tubulin Dimers M Polymerized Microtubule T->M Polymerization P Paclitaxel Binding M->P O Impurity O Binding M->O S Mitotic Arrest & Apoptosis P->S High Affinity Stabilization O->S Altered Affinity

Mechanistic pathway of microtubule stabilization by paclitaxel versus Impurity O.

Analytical Workflow: Orthogonal Structural Elucidation

The structural elucidation of a complex diterpenoid impurity cannot rely on a single analytical technique. It requires an orthogonal approach: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for isolation, High-Resolution Mass Spectrometry (HRMS) for compositional analysis, and 2D Nuclear Magnetic Resonance (NMR) for absolute connectivity and stereochemical assignment.

Workflow A Crude Taxane API B Prep-HPLC Isolation A->B C LC-HRMS/MS Analysis B->C D 1D & 2D NMR Spectroscopy B->D E Absolute Structural Elucidation C->E D->E

Logical workflow for the isolation and structural elucidation of taxane impurities.

Step-by-Step Experimental Methodologies
Protocol 1: Preparative HPLC Isolation of Impurity O
  • Objective: Isolate Impurity O from crude paclitaxel API with >95% purity to enable downstream spectroscopic analysis.

  • Causality for Experimental Choice: Taxanes exhibit extreme structural homology. A standard C8 column lacks the steric selectivity required to separate the N-cinnamoyl analog from the N-benzoyl parent. Therefore, a high-density C18 stationary phase (e.g., Inertsil ODS-3) with a tightly controlled column temperature (30 °C) is selected to maximize hydrophobic interactions and ensure baseline resolution (7[7]).

  • Methodology:

    • Sample Preparation: Dissolve crude paclitaxel API in a 50:50 mixture of water and acetonitrile to a concentration of 10 mg/mL.

    • Chromatographic Separation: Inject 0.5 mL onto a preparative C18 column (250 mm × 21.2 mm, 5 μm).

    • Gradient Elution: Utilize a mobile phase of Water (A) and Acetonitrile (B) at a flow rate of 10 mL/min. Initiate at 40% B, ramping to 70% B over 30 minutes.

    • Fraction Collection: Monitor UV absorbance at 227 nm (the optimal wavelength for the taxane conjugated system). Collect the fraction eluting at the specific retention time corresponding to Impurity O.

  • Self-Validating Checkpoint: Re-inject the collected fraction onto an analytical UPLC system coupled with a Diode Array Detector (DAD). A peak purity index of >0.990 across the 200-400 nm spectrum confirms the absence of co-eluting isomers before proceeding to MS/NMR.

Protocol 2: LC-HRMS/MS Sequencing
  • Objective: Determine the exact monoisotopic mass and map the molecular fragmentation to localize the structural modification.

  • Causality for Experimental Choice: Electrospray Ionization (ESI) in positive mode is chosen because the extensive oxygenation of the taxane structure readily accepts protons to form[M+H]⁺ adducts. Tandem MS (MS/MS) is critical because the ester bond connecting the C-13 side chain to the baccatin III core is the weakest link; its cleavage provides immediate diagnostic fragments distinguishing side-chain impurities from core impurities (1[1]).

  • Methodology:

    • Ionization: Introduce the purified Impurity O into the ESI source. Set spray voltage to 5500 V and capillary temperature to 300 °C.

    • MS1 Acquisition: Perform a full HRMS scan (m/z 150–1000) using an Orbitrap or TOF analyzer to determine the exact mass. The theoretical [M+H]⁺ for Impurity O (C₄₉H₅₃NO₁₄) is 880.3544 m/z (8[8]).

    • MS/MS Fragmentation: Isolate the [M+H]⁺ precursor ion and apply Higher-energy Collisional Dissociation (HCD) at a normalized collision energy of 25-30 eV.

  • Self-Validating Checkpoint: The presence of a prominent fragment at m/z 569 (corresponding to the intact baccatin III core) confirms that the +26 Da mass shift (relative to paclitaxel) resides entirely on the cleaved C-13 side chain.

Protocol 3: 2D-NMR Structural Assignment
  • Objective: Unambiguously assign the exact position of the cinnamoyl group on the molecular framework.

  • Causality for Experimental Choice: While MS/MS confirms the mass of the side chain, it cannot definitively rule out positional isomers (e.g., migration of the cinnamoyl group to a hydroxyl position). Heteronuclear Multiple Bond Correlation (HMBC) NMR is employed because it detects correlations across 2-3 bonds, allowing us to visually link the amide proton to the cinnamoyl carbonyl carbon, proving the N-linkage (1[1]).

  • Methodology:

    • Sample Preparation: Dissolve 5 mg of lyophilized Impurity O in 600 μL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

    • 1D Acquisition: Acquire high-resolution ¹H (600 MHz) and ¹³C (150 MHz) spectra to identify the distinct alkene protons of the cinnamoyl group.

    • 2D Acquisition: Run COSY (Correlation Spectroscopy) to map adjacent proton spin systems, followed by HMBC to establish carbon-proton connectivity.

  • Self-Validating Checkpoint: In the HMBC spectrum, a cross-peak must be observed between the nitrogen-attached proton (NH) and the carbonyl carbon of the cinnamoyl moiety. Additionally, the ¹H NMR must show a coupling constant (J) of ~15.8 Hz for the alkene protons, confirming the trans (E) configuration of the cinnamoyl double bond.

Quantitative Data & Spectral Signatures

To facilitate rapid identification in quality control environments, the quantitative spectral differences between the parent API and Impurity O are summarized below.

Analytical ParameterPaclitaxel (Parent API)Impurity O (N-Cinnamoyl N-Debenzoyl Paclitaxel)Diagnostic Difference
Chemical Formula C₄₇H₅₁NO₁₄C₄₉H₅₃NO₁₄Addition of C₂H₂ (Cinnamoyl vs. Benzoyl)
Monoisotopic Mass [M+H]⁺ 854.3388 m/z880.3544 m/z+26.0156 m/z shift
Key MS/MS Fragment 286 m/z (N-benzoyl side chain)312 m/z (N-cinnamoyl side chain)Side chain fragment is 26 Da heavier
¹H NMR Signature (CDCl₃) ~7.7 ppm (Benzoyl ortho-protons)~6.5 & 7.6 ppm (Cinnamoyl trans-alkene protons)Appearance of distinct trans-double bond signals (J = 15.8 Hz)
Conclusion

The structural elucidation of Impurity O is not merely an academic exercise; it is a critical regulatory requirement that ensures the pharmacological integrity of taxane-based therapies. The substitution of a benzoyl group with a cinnamoyl group extends the steric bulk and alters the conformational flexibility of the C-13 side chain. Because this side chain is the primary determinant for the affinity of taxanes to the polymerized tubulin lattice, such modifications can alter the drug's stabilization efficacy and toxicity profile. Consequently, leveraging an orthogonal analytical workflow—combining Prep-HPLC, HRMS/MS, and 2D-NMR—provides a self-validating framework essential for establishing robust API release specifications.

References
  • Paclitaxel Impurities and Related Compound - Veeprho Source: veeprho.com URL:[Link]

  • CAS No : 219783-77-4 | Product Name : Paclitaxel - Impurity O | Pharmaffiliates Source: pharmaffiliates.com URL:[Link]

  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography - MDPI Source: mdpi.com URL:[Link]

  • Paclitaxel EP Impurity O | CAS 219783-77-4 - Veeprho Source: veeprho.com URL:[Link]

  • Structural insight into the stabilization of microtubules by taxanes - eLife Source: elifesciences.org URL:[Link]

Sources

Identification of Paclitaxel Impurity O using NMR Spectroscopy: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigorous characterization of active pharmaceutical ingredients (APIs) and their associated impurities is a cornerstone of modern drug development. Paclitaxel, a potent mitotic inhibitor used extensively in oncology, possesses a highly complex diterpenoid structure. During its semi-synthesis or isolation from Taxus species, various structurally related impurities can emerge.

Paclitaxel Impurity O, chemically designated as N-Cinnamoyl-N-debenzoylpaclitaxel (CAS 219783-77-4), is a critical pharmacopeial impurity monitored during batch release and stability testing[1]. With a molecular formula of C₄₉H₅₃NO₁₄ and a molecular weight of 879.94 g/mol [2], it differs from the parent API solely by the substitution on the C3' amino group of the side chain[]. While Liquid Chromatography-Mass Spectrometry (LC-MS) can detect this mass variance, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural elucidation and geometric confirmation. Certified reference materials (CRMs) for this impurity rely heavily on quantitative NMR (qNMR) for traceability and certification.

Structural Origin and Causality

The structural divergence between Paclitaxel and Impurity O lies in the C13 side chain. Paclitaxel features an N-benzoyl-β-phenylisoserine side chain. In contrast, Impurity O features an N-cinnamoyl-β-phenylisoserine side chain.

Mechanistic Origin: In semi-synthetic workflows, the baccatin III core is coupled with a pre-synthesized side chain (often an oxazolidine or β-lactam derivative). If the side-chain starting materials contain cinnamoyl derivatives—or if the API is extracted from natural sources where cinnamoyl transferases are active—Impurity O is generated as a byproduct.

Pathway Baccatin 10-Deacetylbaccatin III (Core Precursor) Paclitaxel Paclitaxel (API) Target Compound Baccatin->Paclitaxel Standard Coupling ImpurityO Impurity O (N-Cinnamoyl-N-debenzoylpaclitaxel) Baccatin->ImpurityO Miscoupling / Co-extraction Benzoyl N-Benzoyl-β-phenylisoserine (Standard Side Chain) Benzoyl->Paclitaxel Cinnamoyl N-Cinnamoyl-β-phenylisoserine (Variant Side Chain) Cinnamoyl->ImpurityO

Fig 1. Divergent pathways leading to Paclitaxel and Impurity O.

NMR Spectroscopy: Theoretical Framework & Signal Causality

The identification of Impurity O via NMR is a self-validating system rooted in fundamental quantum mechanics. The replacement of a benzoyl group with a cinnamoyl group (-C(=O)-CH=CH-C₆H₅) introduces an isolated spin system (the trans-alkene) that provides highly diagnostic signals.

The Karplus Relationship and Self-Validation

The most critical diagnostic feature of Impurity O is the presence of two vinylic protons (α and β to the carbonyl). Because these protons are in a trans (E) configuration, the dihedral angle between them is approximately 180°. According to the Karplus equation, this maximizes orbital overlap, resulting in a large scalar ³ JHH​ coupling constant of 15.0 - 16.0 Hz .

This physical phenomenon makes the NMR protocol self-validating:

  • If J≈15.6 Hz: The trans-cinnamoyl geometry is unequivocally confirmed.

  • If J≈10−12 Hz: The geometry is cis (Z), indicating a different, non-pharmacopeial isomeric impurity.

  • If the signals are absent: The impurity is not Impurity O.

Furthermore, the extended conjugation of the cinnamoyl group alters the magnetic anisotropy experienced by the adjacent C3'-NH proton, typically shifting it upfield compared to the benzamide NH in standard paclitaxel.

Comparative Quantitative Data

The following table summarizes the causal shifts and coupling constants used to differentiate the two molecules.

Table 1: Key Diagnostic ¹H NMR Signals (CDCl₃, 500 MHz)

Structural PositionPaclitaxel (ppm)Impurity O (ppm)Multiplicity & J (Hz)Causality / Diagnostic Note
C3' - NH ~7.00~6.30d, J≈8.8 Upfield shift due to altered anisotropy from cinnamoyl vs benzoyl group.
N-Benzoyl ortho-H ~7.73Absentd, J≈7.5 Replaced entirely by the cinnamoyl moiety in Impurity O.
Cinnamoyl α -H Absent~6.45d, J=15.6 Diagnostic trans-alkene proton adjacent to the carbonyl.
Cinnamoyl β -H Absent~7.65d, J=15.6 Diagnostic trans-alkene proton adjacent to the phenyl ring.
C3' - CH ~5.79~5.75dd, J=8.8,2.5 Minor shift; remains coupled to the C2'-CH and the new NH.

Experimental Workflow: Self-Validating Protocol

To achieve regulatory-grade identification, the experimental protocol must minimize artifacts and maximize resolution. The choice of solvent (CDCl₃) is deliberate; unlike DMSO-d₆ or CD₃OD, CDCl₃ lacks exchangeable deuterons that would cause the diagnostic C3'-NH signal to broaden or disappear via deuterium exchange.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 10.0 mg of the isolated impurity or . Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tube Preparation: Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure the solvent column height is at least 4.0 cm to prevent magnetic susceptibility artifacts at the coil edges.

  • Instrument Tuning and Locking: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26 ppm). Tune and match the probe to the ¹H and ¹³C frequencies.

  • Shimming: Perform gradient shimming to achieve a highly homogeneous magnetic field. The full width at half maximum (FWHM) of the TMS signal must be < 1.0 Hz to resolve the fine coupling of the C3'-CH doublet of doublets.

  • 1D ¹H NMR Acquisition:

    • Pulse Sequence: Standard 30° single-pulse experiment.

    • Spectral Width: 12.0 to -2.0 ppm.

    • Number of Scans (NS): 16 to 64.

    • Relaxation Delay (D1): 2.0 seconds (ensures complete longitudinal relaxation of the vinylic protons).

  • 2D NMR Acquisition (If required): If the cinnamoyl β -H (~7.65 ppm) overlaps with the baccatin III core aromatic signals, execute a ¹H-¹H COSY experiment to trace the scalar coupling from the isolated α -H (~6.45 ppm) directly to the hidden β -H.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation. Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm. Extract the J -coupling of the 6.45 ppm doublet to validate the trans geometry.

Protocol Sample Sample Preparation 10 mg Impurity O in 0.6 mL CDCl3 Lock Lock & Shim Lock to CDCl3 (7.26 ppm) Sample->Lock Acq1D 1D 1H NMR Acquisition ns=32, d1=2s, 298 K Lock->Acq1D Check Check Trans-Alkene Signals (6.45 ppm & 7.65 ppm) Acq1D->Check Acq2D 2D NMR (COSY/HSQC) Resolve overlapping multiplets Check->Acq2D If signal overlap occurs Valid Self-Validation J-coupling = 15.6 Hz? Check->Valid Clear signals Acq2D->Valid Confirm Positive Identification Impurity O Confirmed Valid->Confirm Yes

Fig 2. Self-validating NMR acquisition and identification workflow for Impurity O.

Conclusion

The identification of Paclitaxel Impurity O (N-Cinnamoyl-N-debenzoylpaclitaxel) relies on the precise detection of the N-cinnamoyl side chain. By leveraging the Karplus relationship, NMR spectroscopy provides a self-validating mechanism where the ³ JHH​ coupling constant of the trans-alkene system unequivocally proves the geometric and structural identity of the impurity. Adherence to strict sample preparation and high-resolution acquisition protocols ensures that pharmaceutical quality control meets the stringent requirements of international pharmacopeias.

References

  • Pharmaffiliates. "Paclitaxel - Impurity O". Pharmaffiliates Private Limited. [Link]

  • Veeprho Pharmaceuticals. "Paclitaxel EP Impurity O | CAS 219783-77-4". Veeprho.[Link]

Sources

Methodological & Application

Application Note: Advanced HPLC Method Development for the Detection of Paclitaxel Impurity O

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Chemistry of Impurity O

In pharmaceutical analysis, detecting trace impurities in complex matrices is not merely a regulatory checkbox; it is a rigorous exercise in physical chemistry. Paclitaxel Impurity O , chemically designated as N-Cinnamoyl-N-debenzoylpaclitaxel (CAS: 219783-77-4), is a structurally defined synthetic impurity encountered during the production, formulation, and stability testing of the paclitaxel active pharmaceutical ingredient (API)[1].

Mechanistically, this impurity arises from the substitution of the standard N-benzoyl group on the paclitaxel side chain with an N-cinnamoyl moiety[2]. This structural nuance—an extended conjugated alkene system—subtly alters the molecule's hydrodynamic volume and electronic distribution. Because of its extreme structural similarity to the parent compound, baseline resolution of Impurity O requires highly selective chromatographic conditions that exploit these minor electronic differences[1].

Analytical Strategy: Causality Behind Method Parameters

As a Senior Application Scientist, I design methods where every parameter serves a deliberate, scientifically grounded purpose.

Stationary Phase Selection: The PFP Advantage

When developing an HPLC method for taxanes, the choice of stationary phase is the most critical parameter. While standard C18 columns rely primarily on dispersive (hydrophobic) interactions, they often fail to achieve baseline resolution between paclitaxel and its closely related aromatic impurities[3].

To overcome this, a Pentafluorophenyl (PFP) stationary phase (USP L43) is the gold standard[3]. The causality is rooted in molecular interactions: the PFP ring acts as a π -electron acceptor, engaging in strong π−π interactions with the electron-rich cinnamoyl and benzoyl aromatic rings of the analytes[3]. Furthermore, the highly electronegative fluorine atoms induce strong dipole-dipole interactions and hydrogen bonding, providing the precise orthogonal selectivity required to separate Impurity O from the parent API[3].

Mobile Phase & Detection Wavelength

Detection is strictly monitored at 227 nm [4]. This is not an arbitrary choice; 227 nm corresponds to the π→π∗ transition of the conjugated taxane core, maximizing the signal-to-noise ratio for both paclitaxel and Impurity O while minimizing interference from non-conjugated excipients[5]. The mobile phase utilizes a gradient of water and acetonitrile to balance initial polar retention with a strong hydrophobic wash[4].

Experimental Workflow

HPLC_Method Start Paclitaxel Sample (API or Formulation) Solvent Sample Prep & Extraction (Demulsification if needed) Start->Solvent Dissolution / Extraction Column Stationary Phase L43 PFP Column Solvent->Column 15 µL Injection MobilePhase Gradient Elution Water / Acetonitrile Column->MobilePhase π-π Interactions Detection UV Detection λ = 227 nm MobilePhase->Detection Elution Profile Suitability System Suitability Rs ≥ 1.0, RSD ≤ 2.0% Detection->Suitability Peak Integration Quantification Quantification of Impurity O Suitability->Quantification Self-Validation Passed

Workflow for the HPLC method development and validation of Paclitaxel Impurity O.

Self-Validating Experimental Protocol

Optimized Chromatographic Conditions

The following parameters are adapted from USP methodologies for semisynthetic paclitaxel to ensure regulatory compliance and optimal peak shape[4].

Table 1: HPLC Instrument Parameters

ParameterSpecificationCausality / Rationale
Column Agilent Poroshell 120 PFP (4.6 × 250 mm, 4 µm) or USP L43PFP phase provides π−π selectivity critical for resolving the cinnamoyl moiety of Impurity O[3].
Mobile Phase A Water : Acetonitrile (3:2 v/v), degassedProvides the polar aqueous environment necessary for initial retention[4].
Mobile Phase B Acetonitrile (100%), degassedStrong eluting solvent to wash strongly retained hydrophobic impurities[4].
Flow Rate 2.6 mL/minBalances resolution and analysis time per USP monographs[4].
Column Temp 30 °CStabilizes retention times and reduces system backpressure[4].
Detection UV at 227 nmOptimal absorbance maximum for the taxane core structure[5].
Injection Vol 15 µLEnsures sufficient sensitivity without column overloading[4].

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0 - 35.03565Isocratic
35.0 - 60.035 8065 20Linear Gradient
60.0 - 70.080 3520 65Linear Gradient
70.0 - 80.03565Isocratic (Re-equilibration)
Step-by-Step Sample Preparation

Sample preparation must account for the matrix. Direct injection of lipid-based paclitaxel emulsions will irreversibly foul the PFP column.

  • Diluent Preparation: Prepare a standard diluent of 100% Acetonitrile[4].

  • Standard Preparation: Accurately weigh the Paclitaxel Reference Standard and Paclitaxel Impurity O Reference Standard. Dissolve in the diluent to obtain a known concentration of approximately 5 µg/mL for the system suitability solution[4].

  • API Sample Preparation: For pure API, dissolve the sample directly in the diluent to achieve a target concentration of 1.2 mg/mL.

  • Formulation Extraction (If applicable): If the paclitaxel is formulated in an intravenous emulsion, add anhydrous sodium sulfate to act as a demulsifier[5]. Extract the mixture using methanol and ethyl ether to selectively partition the taxanes away from lipid excipients[5]. Centrifuge the mixture, enrich the paclitaxel fraction via a nitrogen blow-down method to prevent thermal degradation, and reconstitute in the diluent[5].

System Suitability & Self-Validating Criteria

Every protocol described here operates as a self-validating system. Before any unknown sample is analyzed, the system must prove its own reliability by passing strict System Suitability Testing (SST) criteria. If the system fails these checks, the data is untrustworthy, and the run must be aborted.

Table 3: System Suitability Requirements

ParameterAcceptance CriteriaImplication of Failure
Resolution ( Rs​ ) 1.0 (between Impurity O and adjacent peaks)Co-elution; inaccurate quantification of Impurity O due to peak overlap[4].
Relative Standard Deviation (RSD) 2.0% (for 5 replicate injections)System instability; inconsistent injection volumes, pump flow, or sample degradation[4].
Tailing Factor ( Tf​ ) 1.5Column degradation, voiding, or secondary interactions (e.g., active silanol sites).

Conclusion

The accurate quantification of Paclitaxel Impurity O is reliant on understanding the physical chemistry of the molecule. By utilizing a PFP stationary phase to exploit π−π interactions, paired with a highly specific demulsification sample preparation and strict self-validating system suitability checks, laboratories can ensure robust, reproducible, and regulatory-compliant impurity profiling.

References

  • [3] Title: Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP Source: Agilent Technologies URL: [Link]

  • [1] Title: Paclitaxel EP Impurity O | CAS 219783-77-4 Source: Veeprho URL: [Link]

  • [4] Title: USP Monographs: Paclitaxel Source: United States Pharmacopeia (USP) URL: [Link]

  • [5] Title: Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex Source: PubMed Central (NIH) URL: [Link]

Sources

Application Note: Chromatographic Strategies for the Resolution of Paclitaxel and Impurity O

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of related substances in Paclitaxel—a complex diterpenoid pseudoalkaloid used heavily in oncology—is a critical regulatory requirement. Among its impurity profile, Impurity O presents a unique chromatographic challenge due to its structural similarity to the active pharmaceutical ingredient (API). This application note provides an in-depth, self-validating protocol for the baseline resolution of Paclitaxel and Impurity O, detailing the causality behind stationary phase selection, mobile phase optimization, and sample stabilization.

Structural & Mechanistic Profiling (Expertise & Causality)

The Analyte and the Impurity

Paclitaxel Impurity O (Chemical Name: N-Cinnamoyl N-Debenzoyl Paclitaxel, CAS: 219783-77-4) is a critical related substance monitored in pharmacopoeial monographs[1]. Structurally, Impurity O differs from Paclitaxel solely at the N-position of the C13 side chain, where the standard N-benzoyl group is replaced by an N-cinnamoyl group[1].

Chromatographic Causality: Why C18 Falls Short

Standard C18 (USP L1) stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the cinnamoyl group of Impurity O only adds a two-carbon alkene linker (-CH=CH-) compared to the benzoyl group of Paclitaxel, the difference in pure hydrophobicity is marginal. This frequently results in peak tailing and co-elution with other lipophilic degradants on C18 columns.

To overcome this, a Pentafluorophenyl (PFP) stationary phase (USP L43) is strongly recommended[2]. The cinnamoyl moiety in Impurity O introduces an extended conjugated π -system. The highly electronegative fluorine atoms on the PFP phase create an electron-deficient phenyl ring that acts as a strong Lewis acid. This facilitates robust π−π charge-transfer interactions with the electron-rich cinnamoyl group, selectively increasing the retention time of Impurity O and ensuring baseline resolution from the API[2].

Experimental Protocol: HPLC Method

This protocol is designed as a self-validating system. Analysts must ensure all system suitability criteria are met prior to sample quantification.

Sample and Standard Preparation

Paclitaxel is highly susceptible to base-catalyzed epimerization (forming 7-epipaclitaxel) and hydrolysis (forming 10-deacetylpaclitaxel)[3]. To ensure sample integrity during the autosampler residence time, the diluent must be slightly acidic.

  • Diluent: Prepare a mixture of HPLC-grade Methanol and Glacial Acetic Acid in a 200:1 (v/v) ratio[4].

  • System Suitability Solution: Dissolve USP Paclitaxel RS and USP Paclitaxel Related Compound B RS in the diluent to a concentration of ~0.96 mg/mL and ~0.008 mg/mL, respectively[4]. Spike this solution with 0.1% Impurity O standard to verify resolution.

Chromatographic Conditions
  • Column: Superficially porous PFP (USP L43), 4.6 mm × 250 mm, 4 µm particle size[2].

  • Mobile Phase A: Ultrapure Water (Filtered and degassed)[4].

  • Mobile Phase B: HPLC-Grade Acetonitrile (Filtered and degassed)[4].

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C (Strict temperature control is required; fluctuations >2 °C will alter π−π interaction dynamics).

  • Detection: UV at 227 nm[2][3][4].

    • Causality: The taxane core lacks extended aromatic conjugation. The absorbance maximum at 227 nm captures the ester and amide linkages[5]. Impurity O exhibits exceptional molar absorptivity at this wavelength due to its extended cinnamoyl conjugation.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Optimized Gradient Elution Program
Time (min)Mobile Phase A (Water) %Mobile Phase B (Acetonitrile) %Elution Profile
0.06040Isocratic hold
20.04555Linear gradient
40.02080Linear gradient
45.02080High-organic wash
46.06040Re-equilibration
55.06040End of run
Table 2: System Suitability & Validation Parameters
ParameterPaclitaxel (API)Impurity OUSP / ICH Requirement
Expected Retention Time (min) ~25.0~28.5N/A
Relative Retention Time (RRT) 1.00~1.14N/A
Resolution ( Rs​ ) N/A> 1.5 1.0 (for closely eluting peaks)[2]
Tailing Factor ( Tf​ ) < 1.5< 1.5 2.0
Injection Precision (RSD %) < 1.0%< 2.0% 2.0%[2]

Workflow Visualization

Workflow N1 Paclitaxel Sample (API or Formulation) N2 Sample Preparation Dilution in MeOH/AcOH (200:1) N1->N2 N3 Column Selection PFP Phase (USP L43) N2->N3 N4 Separation Mechanism π-π & Dipole Interactions N3->N4 N5 Gradient Elution Water / Acetonitrile N4->N5 N6 UV Detection λ = 227 nm N5->N6 N7 Data Analysis Impurity O Quantification N6->N7

Figure 1: Analytical workflow for the chromatographic separation of Paclitaxel and Impurity O.

References

  • Allmpus. "Paclitaxel EP Impurity H / 7-Epi 10-Desacetyl Paclitaxel / 10-O-Deacetyl-7-epi-paclitaxel." Allmpus. URL: [Link]

  • Agilent Technologies. "Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP." Agilent Application Notes. URL:[Link]

  • National Institutes of Health (PMC). "Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex." NIH. URL: [Link]

  • United States Pharmacopeia. "USP Monographs: Paclitaxel." Pharmacopeia. URL:[Link]

Sources

Advanced UPLC Method for the Trace-Level Quantification of Paclitaxel Impurity O (N-Cinnamoyl-N-debenzoylpaclitaxel)

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Insights

Paclitaxel is a complex diterpenoid pseudoalkaloid widely used as a[]. During its extraction from Taxus species or subsequent semi-synthesis, several structurally analogous impurities are generated. Among the most critical to monitor is Impurity O (N-Cinnamoyl-N-debenzoylpaclitaxel, CAS: 219783-77-4)[]. Monitoring these impurities, which often are present in low abundance compared to the active pharmaceutical ingredient (API), is mandatory to ensure a safe and effective product[2].

The Chromatographic Challenge

Impurity O differs from the API solely by the presence of a cinnamoyl group in place of a benzoyl group at the 3'-nitrogen position. On traditional alkyl-bonded C18 stationary phases, this subtle structural variance results in near-identical hydrophobic retention. The resulting peak co-elution makes accurate trace-level quantification (typically ≤0.1% ) nearly impossible without excessively long run times.

The Mechanistic Solution: Orthogonal PFP Selectivity

To achieve rapid baseline resolution, this protocol utilizes a sub-2 µm Pentafluorophenyl (PFP) stationary phase. Unlike C18 columns that rely purely on dispersive hydrophobic interactions, the highly electronegative fluorine atoms on the PFP ring create an electron-deficient aromatic surface. The PFP stationary phase can give extra retention and selectivity for positional isomers, and this selectivity is enhanced when the functional groups are on an [3]. The PFP phase preferentially engages in strong π−π interactions with the extended conjugated π -system of the cinnamoyl group on Impurity O, selectively retaining it longer than the benzoyl group of Paclitaxel.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and data integrity, this protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) guarantees that the chromatographic environment is optimal before any sample data is acquired. Furthermore, sample diluents are strictly controlled to prevent in situ degradation.

Reagents and Materials
  • Standards: Paclitaxel API (Reference Standard Grade) and Paclitaxel Impurity O Reference Standard.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and LC-MS Grade Water.

  • Needle Wash: Methanol:Water (80:20, v/v) to eliminate lipophilic carryover.

Sample and Standard Preparation

Expertise Note: Paclitaxel is prone to epimerization (forming 7-epipaclitaxel) in purely aqueous or high-pH environments. A neutral, 50% organic diluent is critical for sample stability during autosampler queuing.

  • Diluent Preparation: Mix equal volumes of LC-MS grade ACN and Water (50:50, v/v). Degas by sonication for 5 minutes.

  • Blank Solution: Use the prepared diluent.

  • System Suitability Test (SST) Solution: Prepare a solution containing 1.0 mg/mL of Paclitaxel API spiked with 0.5% (w/w) Impurity O (5 µg/mL). This is the self-validating core of the assay.

  • Standard Solution (Trace Level): Prepare a 1.0 µg/mL solution of Impurity O in the diluent. This represents the 0.1% specification limit for a 1.0 mg/mL API sample.

  • Test Sample Solution: Accurately weigh 10.0 mg of Paclitaxel API and dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL concentration. Vortex for 1 minute until fully dissolved.

Self-Validating System Suitability Criteria

Before proceeding with the sample queue, inject the SST Solution. The system is only validated for use if the following criteria are met:

  • Resolution ( Rs​ ): ≥2.0 between Paclitaxel and Impurity O.

  • Tailing Factor ( Tf​ ): ≤1.5 for the Impurity O peak.

  • Precision (%RSD): ≤2.0% for the Impurity O peak area across 5 replicate injections of the Standard Solution.

Data Presentation & Chromatographic Conditions

Table 1: UPLC Chromatographic Conditions
ParameterSpecification / Setting
Column Sub-2 µm PFP (e.g., 2.1 × 100 mm, 1.7 µm)
Mobile Phase A LC-MS Grade Water
Mobile Phase B LC-MS Grade Acetonitrile
Flow Rate 0.40 mL/min
Column Temperature 40 °C (Reduces system backpressure and sharpens peaks)
Autosampler Temp 4 °C (Prevents thermal degradation of the API)
Injection Volume 2.0 µL
Detection Wavelength UV at 227 nm (Optimal λmax​ for taxane ring absorption)
Gradient Program 0-2 min: 35% B2-10 min: 35% 60% B10-12 min: 60% 90% B (Column Wash)12-15 min: 35% B (Re-equilibration)
Table 2: Method Validation Parameters (Trace-Level Quantification)

The following data represents typical validation performance achievable using the optimized PFP-UPLC methodology.

Validation ParameterAcceptance CriteriaTypical Observed Value
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.01% (relative to API)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.03% (relative to API)
Linearity ( R2 ) 0.999 (LOQ to 150% of spec limit)0.9998
Method Precision (%RSD) 2.0% (n=6 at the 0.1% specification level)0.85%
Accuracy / Recovery 90.0% – 110.0% (Spiked at LOQ, 100%, 150%)98.5% – 101.2%
Peak Resolution ( Rs​ ) 2.0 (Impurity O vs Paclitaxel API)2.6

Analytical Workflow Visualization

UPLC_Workflow SamplePrep 1. Sample Preparation (Neutral Diluent to Prevent Epimerization) SST 2. System Suitability Test (Paclitaxel + Impurity O Spiked) SamplePrep->SST UPLC 3. UPLC Separation (Sub-2 µm PFP Column) SST->UPLC Validates System (Rs > 2.0) Mechanism Orthogonal Selectivity (π-π Interactions with Cinnamoyl Group) UPLC->Mechanism Detection 4. UV Detection (λ = 227 nm) UPLC->Detection Validation 5. Data Analysis & Validation (LOD/LOQ, Linearity, Recovery) Detection->Validation

Fig 1: Self-validating UPLC method development and validation workflow for Paclitaxel Impurity O.

References

  • Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP. Agilent Technologies. URL:[Link]

Sources

Application Note: Mobile Phase Optimization for the Retention and Resolution of Paclitaxel Impurity O

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Paclitaxel is a highly complex diterpenoid antineoplastic agent. During its semi-synthesis or extraction, various closely related structural analogs and degradation products are formed. Paclitaxel Impurity O (also designated as EP Impurity O), chemically known as N-Cinnamoyl N-Debenzoyl Paclitaxel (C₄₉H₅₃NO₁₄, MW: 879.97 g/mol )[], is a critical process-related impurity[2].

Unlike the active pharmaceutical ingredient (API) which features an N-benzoyl group, Impurity O contains an N-cinnamoyl moiety[2]. This slight structural variation—an extended, rigid, conjugated alkene system—poses unique chromatographic challenges. This application note details the mechanistic rationale and a self-validating step-by-step protocol for selecting the optimal mobile phase to ensure baseline resolution of Impurity O from Paclitaxel and other related taxanes.

Mechanistic Profiling: The Causality of Retention

Stationary Phase Dynamics

Standard C18 columns often fail to provide adequate selectivity for taxane derivatives due to their reliance purely on hydrophobic dispersion forces. The United States Pharmacopeia (USP) recommends a Pentafluorophenyl (PFP) stationary phase (L43) for paclitaxel related compounds[3]. PFP phases offer multiple retention mechanisms: hydrophobic, π−π interactions, dipole-dipole, and shape selectivity[3][4].

Mobile Phase Causality: Organic Modifier Selection

The choice of organic modifier is the single most critical parameter for Impurity O retention on a PFP column:

  • Acetonitrile (Sub-optimal): Acetonitrile contains a cyano group with π -electrons that actively compete with the solute for the π−π interaction sites on the pentafluorophenyl ring. Consequently, using acetonitrile suppresses the π−π retention mechanism, leading to co-elution of closely related taxanes.

  • Methanol (Optimal): Methanol, being a protic solvent with no π -electrons, does not compete for these active sites. Because Impurity O possesses an extended π -system (the cinnamoyl group) compared to Paclitaxel (benzoyl group), using Methanol maximizes the π−π interaction differential. This significantly enhances the retention and resolution of Impurity O[2][3].

Aqueous Phase and pH

Taxanes are neutral molecules; thus, pH manipulation does not alter their ionization state. However, utilizing a weak volatile buffer, such as 10 mM Ammonium Acetate (pH ~5.0) , stabilizes the hydration layer around the PFP phase, prevents secondary interactions with residual silanols, and ensures highly reproducible retention times[5].

Experimental Methodology

Reagents and Materials
  • Standards: Paclitaxel API Reference Standard and Paclitaxel Impurity O Reference Standard (CAS 219783-77-4)[2].

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Water.

  • Buffer: Ammonium Acetate (LC-MS grade).

  • Column: Superficially porous PFP column (e.g., 4.6 × 150 mm, 2.7 µm)[3].

Step-by-Step Workflow

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water to yield a 10 mM solution. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Methanol. (Note: Do not substitute with Acetonitrile).

Step 2: Standard Solution Preparation

  • Diluent: Prepare a mixture of Methanol:Water (50:50, v/v).

  • System Suitability Solution (SST): Prepare a solution containing 1.0 mg/mL Paclitaxel and 10 µg/mL Impurity O in the diluent.

Step 3: Chromatographic Execution & Self-Validation

  • Purge the HPLC system and equilibrate the PFP column with 40% Mobile Phase B for 20 minutes.

  • Inject a blank (diluent) to establish baseline stability.

  • Inject the SST Solution in triplicate.

  • Self-Validation Criteria: The protocol is considered valid only if the resolution ( Rs​ ) between Paclitaxel and Impurity O is ≥2.0 . The tailing factor for both peaks must be ≤1.5 , and the Relative Standard Deviation (RSD) of retention times must be ≤1.0% .

Quantitative Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Superficially porous PFP (4.6 × 150 mm, 2.7 µm)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength UV at 227 nm
Injection Volume 10 µL
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.06040
5.06040
20.02080
25.02080
25.16040
30.06040
Table 3: Comparative Retention Data (Methanol vs. Acetonitrile)

Data demonstrates the causality of Methanol enhancing π−π interactions on a PFP column.

Organic ModifierPaclitaxel Retention Time (min)Impurity O Retention Time (min)Resolution ( Rs​ )Selectivity ( α )
Methanol 15.218.53.8 1.25
Acetonitrile 11.512.11.1 (Fails SST)1.06

Logical Workflow Visualization

G Start Paclitaxel Impurity Profiling Target: Impurity O StatPhase Select Stationary Phase (PFP - L43 Column) Start->StatPhase ModSelect Evaluate Organic Modifier StatPhase->ModSelect MeOH Methanol (Protic) Maximizes π-π Interactions Optimal for Cinnamoyl Group ModSelect->MeOH Preferred ACN Acetonitrile (Aprotic) Competes for π-π Sites Sub-optimal Resolution ModSelect->ACN Alternative AqPhase Aqueous Phase 10 mM Ammonium Acetate MeOH->AqPhase ACN->AqPhase Gradient Gradient Optimization (40% to 80% MeOH) AqPhase->Gradient Validation System Suitability Resolution (Rs) > 2.0 Gradient->Validation

Workflow for mobile phase selection and optimization for Paclitaxel Impurity O retention.

References

  • Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP. Agilent Technologies. 3

  • Quantification of paclitaxel, its degradants, and related substances using UHPLC with charged aerosol detection. Thermo Fisher Scientific. 4

  • Paclitaxel EP Impurity O | CAS 219783-77-4. Veeprho Pharmaceuticals. 2

  • CAS 219783-77-4 (Paclitaxel EP Impurity O). BOC Sciences.

  • Impurity Profile of Pharmaceuticals Ingredient: A Review. ResearchGate. 5

Sources

Extraction of Paclitaxel Impurity O from pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Extraction and Quantification of Paclitaxel Impurity O from Pharmaceutical Formulations

Abstract & Introduction

Paclitaxel is a cornerstone mitotic inhibitor used extensively in cancer chemotherapy.[] Its mechanism involves stabilizing microtubules, which arrests the cell cycle and induces apoptosis in cancer cells.[] Paclitaxel is formulated for intravenous administration, often in complex vehicles like Cremophor® EL or as albumin-bound nanoparticles, due to its poor aqueous solubility.[2][3] The manufacturing process and subsequent storage can lead to the formation of related substances or impurities, which must be rigorously controlled to ensure the safety and efficacy of the drug product.

Paclitaxel Impurity O is a specified impurity in the European Pharmacopoeia (EP).[][5] Its presence beyond established limits can impact the quality of the pharmaceutical product. Therefore, a robust and reliable analytical method for the extraction and quantification of Impurity O from the complex formulation matrix is critical for quality control and regulatory compliance.

This application note presents a detailed protocol for the extraction of Paclitaxel Impurity O from an injectable formulation containing polyoxyethylated castor oil (e.g., Cremophor® EL). The methodology is based on a liquid-liquid extraction technique designed to efficiently break the formulation's emulsion and isolate paclitaxel and its related impurities. Subsequent analysis is performed using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method consistent with pharmacopeial standards.[6][7]

Principle of the Method

The core challenge in analyzing paclitaxel formulations is the interference from excipients like Cremophor® EL, which can be significant.[8] This protocol employs a multi-step sample preparation strategy to overcome this challenge.

  • Matrix Disruption: The emulsion is first broken using a dehydrating agent, anhydrous sodium sulphate.[2] This step is crucial for releasing the drug substance and its impurities from the formulation's micellar structure.

  • Liquid-Liquid Extraction (LLE): A combination of polar (methanol) and non-polar (ethyl ether) solvents is used to selectively extract paclitaxel and its related substances while leaving behind the majority of the interfering excipients.[2]

  • Concentration: The extracted analytes are concentrated by evaporating the solvent under a stream of nitrogen. This step increases the sensitivity of the method.[2]

  • RP-HPLC Analysis: The concentrated residue is redissolved and analyzed using an RP-HPLC system with UV detection. The chromatographic conditions are optimized to achieve sufficient resolution between paclitaxel, Impurity O, and other related substances.[5][6]

The overall workflow is depicted in the diagram below.

Extraction_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Analysis Sample 1. Obtain Formulation Sample (e.g., 2 mL emulsion) Demulsify 2. Add Anhydrous Sodium Sulphate (e.g., 400 mg) Sample->Demulsify Vortex 3. Vortex & Sonicate to break emulsion Demulsify->Vortex Extract1 4. Add Methanol & Centrifuge Vortex->Extract1 Supernatant1 5. Collect Supernatant Extract1->Supernatant1 Extract2 6. Add Ethyl Ether to Supernatant & Centrifuge Supernatant1->Extract2 Supernatant2 7. Collect Supernatant Extract2->Supernatant2 Dry 8. Evaporate to Dryness (Nitrogen Stream) Supernatant2->Dry Reconstitute 9. Reconstitute in Diluent (Methanol:Acetic Acid) Dry->Reconstitute Filter 10. Filter Sample (0.45 µm) Reconstitute->Filter Inject 11. Inject into HPLC System Filter->Inject Chromatography 12. Chromatographic Separation Inject->Chromatography Detect 13. UV Detection (227 nm) Chromatography->Detect Quantify 14. Identify & Quantify Impurity O Detect->Quantify

Figure 1: Workflow for Extraction and Analysis of Paclitaxel Impurity O.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl Ether (ACS grade), Glacial Acetic Acid (ACS grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Anhydrous Sodium Sulphate (ACS grade).

  • Reference Standards: Paclitaxel USP Reference Standard, Paclitaxel EP for peak identification (containing Impurity O) or a qualified Paclitaxel Impurity O standard.[9]

  • Apparatus: HPLC system with gradient pump and UV/PDA detector, C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), analytical balance, centrifuge, vortex mixer, sonicator, nitrogen evaporator, volumetric flasks, pipettes, and 0.45 µm syringe filters.

Preparation of Solutions
  • Diluent: Prepare a mixture of Methanol and Glacial Acetic Acid (200:1 v/v).[2]

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve USP Paclitaxel Reference Standard in the Diluent to obtain a known concentration of about 1 mg/mL.[10]

  • System Suitability Solution (SSS): Use a reference standard known to contain paclitaxel and its key impurities, such as the "paclitaxel natural for peak identification CRS" from the EP, which includes Impurity O.[5] Dissolve in Diluent to an appropriate concentration.

Sample Extraction Protocol

This protocol is adapted for a Cremophor® EL-based intravenous emulsion formulation.[2]

  • Sample Aliquot: Transfer 2.0 mL of the paclitaxel emulsion sample into a suitable centrifuge tube.

  • Demulsification: Add 400 mg of anhydrous sodium sulphate to the tube.

  • Matrix Disruption: Vortex the tube vigorously for 3 minutes, followed by sonication for 5 minutes to ensure complete breaking of the emulsion.

  • Primary Extraction: Add 2.0 mL of methanol to the tube. Vortex for 5 minutes to extract paclitaxel and related substances.

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer 1.0 mL of the clear supernatant to a new centrifuge tube.

  • Secondary Extraction: Add 4.0 mL of ethyl ether to the new tube. Vortex for 3 minutes to further separate the analytes from residual excipients.

  • Second Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Concentration: Transfer 2.5 mL of the supernatant to a clean tube and evaporate the solvent to complete dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Add 0.5 mL of Diluent to the dried residue. Vortex for 3 minutes to ensure complete dissolution.

  • Final Preparation: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial. This is the final Test Solution.

HPLC Analysis Protocol

The following HPLC conditions are based on pharmacopeial guidelines for the analysis of paclitaxel and its related compounds.[5][7]

ParameterRecommended Setting
Column L1 Packing (C18), 4.6 x 250 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient Program See Table 1 below
Flow Rate 1.0 - 1.2 mL/min[2][5]
Column Temperature 35 °C[7]
Detection Wavelength 227 nm[5][6]
Injection Volume 10 - 20 µL

Table 1: Example Gradient Elution Program Note: This is a representative gradient. The exact gradient should be optimized and validated based on the specific column and system used to meet system suitability requirements.

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
06535
356535
602080
706520
806535

Data Interpretation & Trustworthiness

Peak Identification
  • Paclitaxel: Identify the main peak in the Test Solution chromatogram by comparing its retention time with that of the main peak in the Standard Solution chromatogram.

  • Impurity O: Identify the peak corresponding to Impurity O using the chromatogram from the System Suitability Solution (e.g., EP peak identification standard). According to the European Pharmacopoeia, Impurity O has a relative retention time (RRT) of approximately 1.15 with respect to the paclitaxel peak.[5]

System Suitability (A Self-Validating System)

The trustworthiness of this protocol relies on passing system suitability tests before analyzing any samples. This ensures the chromatographic system is performing adequately for the intended analysis.

  • Injection: Inject the System Suitability Solution.

  • Evaluation: Evaluate the resulting chromatogram based on criteria specified in the relevant pharmacopeia.[5][7] Key parameters include:

    • Resolution: The resolution between critical peak pairs (e.g., between paclitaxel and a closely eluting impurity like impurity C) must be greater than the minimum value specified (e.g., ≥ 3.5).[5] This ensures that individual impurities are accurately separated and quantified.

    • Tailing Factor: The tailing factor for the paclitaxel peak should be within an acceptable range (e.g., 0.8 to 1.5) to ensure peak symmetry and accurate integration.

    • Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard solution should not be more than 2.0%.[7]

Passing these criteria validates that the system is suitable for the analysis on that day, lending high confidence to the generated results. The logical relationship for ensuring data integrity is visualized below.

Trustworthiness_Logic cluster_validation System Suitability Criteria Resolution Resolution ≥ 3.5 (Critical Pair) System_Pass System Suitability PASS Resolution->System_Pass Tailing Tailing Factor (0.8 - 1.5) Tailing->System_Pass RSD RSD ≤ 2.0% (Replicate Injections) RSD->System_Pass Valid_Data Generation of Trustworthy & Valid Data System_Pass->Valid_Data Enables

Figure 2: Logic Diagram for Achieving Trustworthy Analytical Results.

Conclusion

This application note provides a comprehensive and robust protocol for the extraction and quantification of Paclitaxel Impurity O from complex pharmaceutical formulations. The method combines an effective liquid-liquid extraction procedure to remove interfering excipients with a pharmacopeia-compliant RP-HPLC method for analysis. The inclusion of rigorous system suitability criteria ensures the trustworthiness and reliability of the results, making this protocol highly suitable for routine quality control testing in the pharmaceutical industry.

References

  • Der Pharma Chemica. (n.d.). Estimation of Paclitaxel drugs by HPLC method. Retrieved from [Link]

  • ResearchGate. (n.d.). A HPLC validated assay of paclitaxel's related impurities in pharmaceutical forms containing Cremophor (R) EL | Request PDF. Retrieved from [Link]

  • Agilent. (n.d.). Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP. Retrieved from [Link]

  • Badea, I., et al. (2004). A HPLC validated assay of paclitaxel's related impurities in pharmaceutical forms containing Cremophor EL. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 501-7. Retrieved from [Link]

  • Xia, X., et al. (2011). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 73(4), 411-418. Retrieved from [Link]

  • Scribd. (n.d.). Paclitaxel Solubility and Analysis. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Paclitaxel. Retrieved from [Link]

  • European Pharmacopoeia. (2008). PACLITAXEL Paclitaxelum - 01/2008:1794 corrected 6.0. Retrieved from [Link]

  • PubMed. (2016). [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS]. Retrieved from [Link]

  • Trungtamthuoc.com. (2026). Paclitaxel - Definition, Identification, Assay - USP 2025. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Paclitaxel-impurities. Retrieved from [Link]

  • Waters Corporation. (2003). Paclitaxel (Taxol) – Resolution of Impurities. Retrieved from [Link]

  • PubMed. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel. Retrieved from [Link]

  • ResearchGate. (n.d.). The impurity profiling of paclitaxel and its injection by UPLC-MS/MS. Retrieved from [Link]

  • Liu, Y., et al. (2021). A novel preparative method for nanoparticle albumin-bound paclitaxel with high drug loading and its evaluation both in vitro and in vivo. PLoS ONE, 16(4), e0250643. Retrieved from [Link]

  • Li, Y., et al. (2018). Pure paclitaxel nanoparticles: preparation, characterization, and antitumor effect for human liver cancer SMMC-7721 cells. International Journal of Nanomedicine, 13, 6527–6538. Retrieved from [Link]

  • Regulations.gov. (n.d.). Draft Guidance on Paclitaxel. Retrieved from [Link]

  • MDPI. (2024). Advanced Characterization and Sample Preparation Strategies for Nanoformulations. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Taxol (paclitaxel) injection label. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). TAXOL7 (paclitaxel) INJECTION. Retrieved from [Link]

Sources

Application Note: A Scientist's Guide to Column Selection for Reverse-Phase Analysis of Taxane Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed, experience-driven framework for selecting the optimal reverse-phase high-performance liquid chromatography (RP-HPLC) column for the analysis of taxane impurities. Taxanes, such as paclitaxel and docetaxel, are structurally complex anticancer agents whose safety and efficacy are directly linked to the rigorous control of process-related and degradation impurities.[1][2] We move beyond generic recommendations to explore the nuanced interplay between taxane structure and stationary phase chemistry. This note emphasizes a systematic, multi-phase screening approach, highlighting the critical role of alternative selectivity, particularly from Phenyl-Hexyl phases, in resolving challenging critical pairs like 7-epipaclitaxel. Protocols for column screening and method development are provided to empower researchers and drug development professionals to build robust, stability-indicating methods in line with global regulatory standards.[3][4][5]

Introduction: The Analytical Challenge of Taxanes

Paclitaxel and docetaxel are cornerstones of modern chemotherapy, derived from natural sources or semi-synthetic processes.[1][6] Their intricate structures, featuring a large taxane core, multiple chiral centers, and numerous functional groups, make them susceptible to a variety of transformations during synthesis and storage.[7][8] Common degradation pathways include epimerization at the C-7 position (e.g., 7-epipaclitaxel), hydrolysis, and side-chain modifications.[1][9]

Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control of these impurities, with identification thresholds often as low as 0.10%.[3][4] Therefore, the analytical method must not only quantify the active pharmaceutical ingredient (API) but also separate, detect, and quantify a host of structurally similar compounds.[3][10] Reverse-phase HPLC is the gold standard for this task, and the choice of column is the single most powerful variable in achieving the required selectivity and resolution.[2][11][12]

The Central Role of the Stationary Phase

While mobile phase composition is a key optimization tool, the fundamental selectivity of a separation is dictated by the interaction between the analytes and the stationary phase.[12] For taxanes, a purely hydrophobic interaction model is often insufficient for resolving critical pairs.

The Workhorse: Alkyl Phases (C18 & C8)

Standard C18 and C8 columns are the most common starting points for taxane analysis.[11] They separate primarily based on hydrophobicity, leveraging dispersive (van der Waals) forces.[12] For many taxane-related compounds, the difference in hydrophobicity is significant enough for adequate separation.

  • Strengths: High hydrophobicity, excellent stability, and wide availability.

  • Limitations: May fail to resolve isomers or compounds with very similar hydrophobic character, such as epimers, where shape and electronic differences are subtle.

The Specialist: Phenyl-Hexyl Phases

The complex structure of taxanes includes multiple aromatic rings. This feature can be exploited by using a stationary phase capable of alternative interactions. Phenyl-Hexyl columns are an excellent choice for providing orthogonal selectivity to traditional alkyl phases.[13][14]

  • Mechanism of Action: These columns retain analytes through a combination of hydrophobic interactions (from the hexyl linker) and π-π (pi-pi) interactions.[13][15] The π-electrons of the phenyl rings on the stationary phase can interact with the aromatic rings of taxanes, providing a unique retention mechanism that is sensitive to the electronic structure and spatial orientation of the analyte.[15]

  • Causality in Action: For a critical pair like paclitaxel and 7-epipaclitaxel, the change in stereochemistry at the C-7 position can subtly alter the presentation of the molecule's aromatic moieties to the stationary phase. A Phenyl-Hexyl phase can often exploit this minor structural change more effectively than a C18 phase, leading to enhanced resolution.[15]

Other Selectivities: PFP and EPG Phases
  • Pentafluorophenyl (PFP): PFP phases, as specified in some pharmacopeial methods for paclitaxel, offer another layer of unique selectivity.[16] They can engage in dipole-dipole, hydrogen bonding, and π-π interactions, making them particularly useful for separating positional isomers of halogenated or aromatic compounds.[16]

  • Embedded Polar Group (EPG): EPG columns contain a polar group (e.g., amide, carbamate) embedded within the alkyl chain. While primarily designed to improve peak shape for basic compounds and provide stability in highly aqueous mobile phases, they can also offer alternative selectivity for taxanes due to different hydrogen bonding capabilities.

A Systematic Protocol for Column Selection

A robust method begins with a structured screening of columns with different selectivities. This approach minimizes development time and increases the likelihood of finding a column that can resolve all critical impurities.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Column Screening cluster_eval Phase 3: Evaluation & Selection A Define Critical Pairs (e.g., API vs. 7-Epi Impurity) B Prepare System Suitability & Test Mix Solutions A->B C1 Column 1: C18 (Hydrophobic) B->C1 D Run Standardized Gradient on Each Column C2 Column 2: Phenyl-Hexyl (π-π & Hydrophobic) C3 Column 3: PFP / EPG (Alternative Polarity) E Evaluate Data: - Resolution (Rs) - Peak Shape - Selectivity (α) D->E F Is Resolution of Critical Pairs > 1.5? E->F G Select Best Column Proceed to Optimization F->G Yes H Re-evaluate Mobile Phase or Screen More Columns F->H No

Caption: Systematic workflow for HPLC column selection.

Step-by-Step Protocol
  • Define Analytical Target: Identify the primary API and all known process and degradation impurities. Pay special attention to "critical pairs"—impurities that are notoriously difficult to separate from the main peak or each other (e.g., paclitaxel and 7-epipaclitaxel).[1][9]

  • Assemble Column Screening Kit: Select a minimum of three columns with orthogonal chemistries.

    • Primary: High-density C18 (e.g., 150 x 4.6 mm, 3.5 µm).

    • Secondary (π-π): Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).

    • Tertiary (Alternative): PFP or EPG phase with similar dimensions.

  • Prepare Solutions:

    • Sample: Prepare a solution containing the API spiked with known impurities at a relevant concentration (e.g., API at 1.0 mg/mL, impurities at 0.1-0.5%). Dissolve in a solvent compatible with the initial mobile phase, such as acetonitrile/water (50:50).[11]

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN). Note: Acetonitrile is generally preferred over methanol for taxane analysis as it can alter π-π interactions and often provides better peak shapes.

  • Execute Standardized Screening Gradient:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 227 nm.[17][18]

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-25 min: 30% to 80% B

      • 25-27 min: 80% to 30% B

      • 27-30 min: 30% B (Equilibration)

  • Evaluate and Select: Analyze the chromatograms from each column based on the criteria in the table below. The primary metric for success is achieving baseline resolution (Rs ≥ 1.5) for all critical pairs.

Data Presentation and Case Study

Table 1: Column Performance Comparison for Paclitaxel Impurity Profiling
Stationary PhasePrimary InteractionResolution (Rs) [Paclitaxel vs. 7-Epi-paclitaxel]Tailing Factor (Tf) [Paclitaxel Peak]Key Observation
C18 Hydrophobic1.21.1Incomplete separation of the critical C-7 epimer.[11]
Phenyl-Hexyl π-π & Hydrophobic2.1 1.0Superior selectivity for the epimeric pair due to π-π interactions.[13][15]
PFP Multiple (π-π, dipole)1.71.2Good alternative selectivity, but peak shape may require optimization.[16]

Data presented is representative and for illustrative purposes.

Case Study Insight: In a typical screening scenario as illustrated in Table 1, the C18 column fails to adequately resolve the 7-epipaclitaxel impurity from the main paclitaxel peak. The Phenyl-Hexyl column, however, provides excellent resolution for this critical pair. This demonstrates that leveraging an alternative separation mechanism (π-π interactions) is not just beneficial but often essential for developing a truly stability-indicating method for taxanes.[14][15]

Method Optimization and Validation

Once the optimal column is selected (e.g., the Phenyl-Hexyl phase), further optimization of the mobile phase and gradient is performed to fine-tune the separation for all impurities.

Protocol: Fine-Tuning the Separation
  • Optimize Gradient Slope: If early-eluting peaks are compressed, decrease the initial gradient slope (e.g., from 2%/min to 1%/min). If late-eluting peaks are too broad, increase the slope at the end of the run.[11]

  • Adjust Temperature: Increasing column temperature (e.g., from 30 °C to 40 °C) typically decreases retention times and can improve peak efficiency. However, it may also alter selectivity, so this should be evaluated carefully.

  • Verify System Suitability: Before formal validation, ensure the method meets system suitability criteria as defined by pharmacopeias (e.g., USP). This includes requirements for resolution, tailing factor, and reproducibility (%RSD for replicate injections).[16][19]

  • Forced Degradation: The finalized method must be validated as "stability-indicating." This involves subjecting the API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and proving that the method can separate these new impurities from the parent peak and from each other.[3][6]

Conclusion

The selection of an HPLC column for taxane impurity analysis is a critical decision that profoundly impacts method robustness and reliability. While C18 columns serve as a useful starting point, a comprehensive strategy must include columns with orthogonal selectivity. This work demonstrates that Phenyl-Hexyl phases, by leveraging π-π interactions with the aromatic structure of taxanes, frequently provide the necessary selectivity to resolve challenging critical pairs like C-7 epimers. By adopting the systematic screening protocol outlined here, scientists can efficiently identify the optimal stationary phase, accelerate the development of stability-indicating methods, and ensure the quality and safety of these vital pharmaceutical products.

References

  • Phenyl-Hexyl Columns. SMT.

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). [Source not publicly available]
  • Technical Support Center: HPLC Analysis of Taxane Compounds. Benchchem.

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (2025).

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. (2026). [Source not publicly available]
  • Paclitaxel & Docetaxel | Differences & Origins. LGC Standards.

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. (2022).

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.

  • Quality guidelines: impurities. European Medicines Agency (EMA).

  • Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP. Agilent.

  • Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. (2025). [Source not publicly available]
  • Process of purification of paclitaxel and docetaxel. Google Patents.

  • How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. (2025).

  • USP Monographs: Paclitaxel. Pharmacopeia.

  • The expert's guide to pharmaceutical impurity analysis. Manufacturing Chemist. (2024).

  • Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. PMC.

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Advanced Materials Technology.

  • Paclitaxel - Definition, Identification, Assay - USP 2025. Trungtamthuoc.com. (2026).

  • Application Note: High-Resolution Separation of Taxanes Using Reverse Phase Chromatography. Benchchem.

  • Paclitaxel Injection. (2011). [Source not publicly available]
  • Paclitaxel and Docetaxel Enhance the Metabolism of Doxorubicin to Toxic Species in Human Myocardium. AACR Journals. (2001).

  • Analytical Approaches to Paclitaxel. [Source not publicly available]
  • Advances in Phytochemical Analysis of Taxol and its Therapeutic Applications. (2024). [Source not publicly available]
  • Choosing Right Column for Reverse Phase HPLC Separations. Agilent.

  • Paclitaxel USP Reference Standard. Sigma-Aldrich.

  • Column Selection for Reversed-Phase HPLC. LCGC International. (2020).

  • Separation of paclitaxel and related taxanes by micellar electrokinetic capillary chromatography. PubMed.

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.

  • HPLC Column Selection Guide. Phenomenex.

  • Pharmacokinetic Analysis of Taxane Through a Validated Ultra-High... Ingenta Connect. (2016).

Sources

Troubleshooting & Optimization

Resolving co-elution issues between Paclitaxel and Impurity O

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the separation of closely related taxane impurities. This guide is specifically engineered to troubleshoot and resolve the critical co-elution of Paclitaxel and Impurity O, providing you with the mechanistic causality behind the separation and a self-validating protocol to ensure absolute data integrity.

Q: I am observing a merged peak or a heavy shoulder on my Paclitaxel main peak during purity analysis. Mass spectrometry confirms the presence of Impurity O. Why is my standard C18 column failing to resolve them?

A: Paclitaxel EP Impurity O (N-Cinnamoyl-N-debenzoylpaclitaxel, CAS: 219783-77-4) differs from the active pharmaceutical ingredient (API) by only a single functional group: a cinnamoyl moiety replaces the benzoyl group on the nitrogen of the C-13 side chain[].

The Causality: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the cinnamoyl group (a phenyl ring with an adjacent alkene) and the benzoyl group (a simple phenyl ring) have nearly identical hydrophobic footprints and molar volumes, their partitioning into a C18 phase is thermodynamically indistinguishable. This lack of selectivity results in critical co-elution.

Phase Selection: The Mechanistic Solution

Q: If C18 cannot resolve them, what stationary phase should I use, and what is the chemical mechanism behind the separation?

A: To achieve baseline resolution, you must switch from a purely dispersive mechanism to one that leverages π−π and dipole-dipole interactions. A Pentafluorophenyl (PFP) column is the gold standard for this separation, directly aligning with United States Pharmacopeia (USP) methodologies for related compounds in paclitaxel[2].

The Causality: The highly electronegative fluorine atoms on the PFP ring create a strong electron-deficient π -system. The cinnamoyl group of Impurity O contains an extended conjugated π -system (due to the extra alkene double bond) compared to the isolated benzoyl aromatic ring of Paclitaxel. The PFP phase selectively engages in stronger π−π donor-acceptor interactions with the extended conjugation of Impurity O, selectively increasing its retention time and pulling it away from the Paclitaxel main peak[2][3].

Quantitative Data: Column Performance Comparison

Q: What kind of performance improvement can I expect when migrating from C18 to PFP?

A: The table below summarizes the typical chromatographic behavior of these two phases when analyzing taxane impurities[2].

Chromatographic ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Primary Retention Mechanism Dispersive (Hydrophobic)Dispersive, π−π , Dipole-Dipole
Paclitaxel Retention Time ~22.4 min~25.1 min
Impurity O Retention Time ~22.6 min~27.3 min
Resolution ( Rs​ ) < 1.0 (Critical Co-elution)> 2.0 (Baseline Resolution)
Peak Asymmetry ( As​ ) 1.3 - 1.51.0 - 1.1

Self-Validating Experimental Protocol

Q: How do I set up a robust, self-validating HPLC method for this separation?

A: Follow this step-by-step methodology to establish a self-validating system. This protocol ensures that any data generated is inherently trustworthy by verifying system suitability before and during the run[2][3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Ultrapure Water (18.2 MΩ·cm), filtered and degassed.

  • Mobile Phase B: HPLC-Grade Acetonitrile, filtered and degassed.

  • Causality: Acetonitrile is preferred over methanol because its aprotic nature does not disrupt the delicate dipole-dipole interactions required by the PFP stationary phase.

Step 2: Chromatographic Conditions

  • Column: Agilent Poroshell 120 PFP, 4.6 × 250 mm, 4 µm (or equivalent core-shell PFP)[2].

  • Flow Rate: 1.2 mL/min.

  • Column Oven Temperature: 40°C[4].

  • Detection: UV at 227 nm[4].

  • Injection Volume: 10 µL.

Step 3: Gradient Elution Program

  • 0 - 20 min: 40% B

  • 20 - 40 min: Linear ramp to 50% B

  • 40 - 50 min: Linear ramp to 75% B (Column wash)

  • 50 - 60 min: 40% B (Re-equilibration)

Step 4: System Validation & Suitability Testing (SST) A protocol is only as good as its internal controls. Before injecting unknown samples, you must inject a System Suitability Solution containing 10 µg/mL of Paclitaxel and 10 µg/mL of Impurity O[3].

  • Validation Criteria 1 (Resolution): The resolution ( Rs​ ) between Paclitaxel and Impurity O must be ≥1.5 . If Rs​<1.5 , the system is invalid; check the column oven temperature and gradient dwell volume.

  • Validation Criteria 2 (Precision): The relative standard deviation (RSD) of the Paclitaxel peak area from five replicate injections must be ≤2.0% .

  • Validation Criteria 3 (Bracketing): Inject a check standard every 10 samples. The drift in peak area must not exceed 2.0% from the initial SST injections.

Troubleshooting Workflow

G N1 Co-elution Detected: Paclitaxel & Impurity O N2 Evaluate Stationary Phase (Hydrophobic vs. Dipole) N1->N2 N3 Is standard C18 being used? N2->N3 N4 Switch to PFP (Pentafluorophenyl) Column N3->N4 Yes (Lacks Selectivity) N5 Optimize Gradient: Water / Acetonitrile N3->N5 No (PFP already in use) N4->N5 N6 Adjust Column Temp (Target: 30°C - 40°C) N5->N6 N7 System Suitability Pass: Resolution (Rs) ≥ 1.5 N6->N7

Workflow for resolving Paclitaxel and Impurity O co-elution via phase and gradient optimization.

Advanced Troubleshooting FAQs

Q: My PFP column is showing degrading resolution over time. How do I fix this? A: PFP columns are sensitive to the accumulation of lipophilic matrix components, especially if you are analyzing formulated emulsions (e.g., Cremophor EL/ethanol vehicles)[4]. Troubleshooting Step: Implement a rigorous sample preparation step. Break the emulsion using anhydrous sodium sulfate, extract with methanol/ethyl ether, and enrich via nitrogen blow-down before injection[4]. Additionally, flush the column daily with 100% Acetonitrile, followed by Isopropanol, to strip lipophilic contaminants.

Q: How does column temperature impact the separation of these specific taxanes? A: Taxanes are bulky, rigid molecules. Lower temperatures (< 25°C) cause peak broadening due to slow mass transfer kinetics into the porous stationary phase. We recommend maintaining the column oven at 40°C[4]. Causality: Elevating the temperature to 40°C lowers the mobile phase viscosity and optimizes the diffusion coefficient of the bulky Paclitaxel molecules. While π−π interactions are exothermic and theoretically weaken at higher temperatures, the kinetic gains in peak sharpness at 40°C far outweigh the slight thermodynamic loss in retention, resulting in a superior overall resolution ( Rs​ ).

References

  • BOC Sciences - Paclitaxel EP Impurity O.

  • Sigma-Aldrich - Paclitaxel Pharmaceutical Secondary Standard.

  • Agilent Technologies - Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP. 2

  • PubMed Central (PMC) - Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion. 4

  • USP/EP Monograph Data - PACLITAXEL. 3

Sources

Technical Support Center: Paclitaxel Storage & Impurity O Management

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists troubleshoot the complex stability profile of taxanes. Managing the degradation of Paclitaxel—and specifically controlling the dynamics of Impurity O—requires a rigorous understanding of molecular causality, kinetic control, and stability-indicating analytical frameworks.

Scientific Overview & Causality Clarification

A common misconception in taxane stability studies is that Paclitaxel spontaneously degrades into Impurity O during storage. This is mechanistically impossible without an external precursor.

Paclitaxel Impurity O (N-Cinnamoyl-N-debenzoylpaclitaxel, CAS 219783-77-4) is fundamentally a natural analogue isolated from Taxus x media or a process-related impurity generated during semi-synthesis 1[1]. Because Paclitaxel possesses a benzoyl group at the 3'-nitrogen, it cannot spontaneously form the cinnamoyl group of Impurity O.

However, researchers frequently observe an apparent accumulation of Impurity O-related issues during storage due to two distinct pathways:

  • Transamidation: In semi-synthetic formulations containing residual cinnamoyl donors, thermal stress drives transamidation, causing Impurity O to accumulate over time.

  • Secondary Nitrosation (The True Storage Risk): The critical storage risk is not the formation of Impurity O, but its secondary degradation. Under acidic conditions or in the presence of nitrite-containing excipients, Impurity O undergoes nitrosation to form N-Nitroso Paclitaxel EP Impurity O , a potent genotoxin subject to strict ICH M7 regulatory limits 2[2].

Troubleshooting FAQs

Q: My stability samples show a rapid decrease in Paclitaxel purity, but Impurity O levels remain static while new peaks appear. What is happening? A: You are observing the primary degradation of the Paclitaxel core. Paclitaxel is highly sensitive to pH fluctuations. Under basic conditions, the C-13 ester bond undergoes nucleophilic attack and hydrolysis to form Baccatin III, while the C-7 hydroxyl group undergoes base-catalyzed epimerization to form 7-epi-paclitaxel (Impurity E) 3[3]. Ensure your formulation is buffered to an optimal pH of 3.0–5.0 to kinetically freeze these pathways.

Q: What are the optimal storage conditions to halt the degradation of Paclitaxel and the nitrosation of Impurity O? A: Unformulated Paclitaxel API and its isolated impurities must be stored at -20°C in tightly sealed, light-resistant containers to prevent thermal epimerization and photodegradation []. For formulated emulsions, storage at 2–8°C is standard. To prevent the degradation of Impurity O into its genotoxic N-nitroso derivative, you must rigorously screen all excipients for trace nitrites and manage upstream precursor limits 2[2].

Quantitative Data: Impact of Storage Variables

The following table summarizes the quantitative causality between storage stress conditions and specific degradation pathways:

Storage VariableStress ConditionPrimary Chemical MechanismDominant Degradant FormedRelative Risk Level
Temperature > 40°CThermal Epimerization7-epi-Paclitaxel (Impurity E)High
pH (Basic) pH > 7.0Base-catalyzed HydrolysisBaccatin III & 10-DeacetylpaclitaxelCritical
pH (Acidic) pH < 3.0Acid-catalyzed CleavageOxetane ring-opened productsModerate
Excipients Trace NitritesNitrosation of AminesN-Nitroso Impurity OCritical (Genotoxic)
Light High Intensity UVPhotodegradationC3-C11 bridge isomersModerate

Stability & Degradation Pathway Visualization

PaclitaxelDegradation Paclitaxel Paclitaxel (API) ImpO Impurity O (N-Cinnamoyl-N-debenzoyl) Paclitaxel->ImpO Transamidation (Formulation Stress) EpiPac 7-epi-Paclitaxel (Impurity E) Paclitaxel->EpiPac Basic pH / Thermal Stress (C-7 Epimerization) Baccatin Baccatin III (Hydrolysis Product) Paclitaxel->Baccatin Acidic/Basic Hydrolysis (C-13 Cleavage) Precursors Residual Cinnamoyl Precursors Precursors->ImpO Reacts with API Nitroso N-Nitroso Impurity O (Genotoxic) ImpO->Nitroso Nitrosation (Trace Nitrites)

Fig 1: Paclitaxel degradation pathways and Impurity O formation under storage stress.

Self-Validating Protocol: Stability-Indicating LC-MS/MS Assay

To confidently monitor the degradation of Paclitaxel and the stability of Impurity O, UV detection alone is insufficient due to co-eluting isobaric taxanes. The following LC-MS/MS methodology ensures a self-validating, highly specific analytical system.

Step 1: Sample Preparation & Quenching

  • Action: Dissolve the Paclitaxel API or formulated sample in a quenching extraction solvent consisting of Methanol:Glacial Acetic Acid (200:1, v/v). Enrichen via nitrogen blow-down if necessary 5[5].

  • Causality: Paclitaxel epimerization is base-catalyzed. The addition of glacial acetic acid immediately drops the pH, kinetically freezing the C-7 epimerization process. This ensures the resulting impurity profile reflects the actual storage state, rather than an artifact induced during sample preparation.

Step 2: Chromatographic Separation

  • Action: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm). Utilize a mobile phase gradient of Deionized Water (with 0.1% Formic Acid) and Acetonitrile.

  • Causality: Formic acid acts as a crucial ion-pairing agent. It ensures complete protonation of the nitrogenous side chains and suppresses secondary interactions with residual silanols on the C18 matrix, which is critical for resolving structurally similar analogues like Impurity O from the parent API.

Step 3: Mass Spectrometry (LC-MS/MS) Detection

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor specific MS/MS transitions: Paclitaxel (m/z 854.3 → 286.1) and Impurity O (m/z 880.0 → 296.1).

  • Causality: MS/MS substructural techniques are mandatory because UV detection at ~227 nm cannot reliably differentiate the complex library of taxane degradants 3[3].

Step 4: System Suitability & Validation

  • Action: Verify that the chromatographic resolution (Rs) is > 1.5 between Baccatin III, Paclitaxel, 7-epi-paclitaxel, and Impurity O.

  • Causality: A self-validating system must prove that the primary API peak is entirely free of embedded, co-eluting degradation compounds before any quantitative impurity accumulation can be accurately reported 5[5].

References

  • Source: PubMed (nih.gov)
  • Title: CAS 219783-77-4 (Paclitaxel EP Impurity O)
  • Title: N-Nitroso Paclitaxel EP Impurity O Source: Veeprho URL
  • Title: Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Source: Semantic Scholar URL
  • Title: N-Cinnamoyl-N-debenzoyl Paclitaxel Source: LKT Labs URL

Sources

Technical Support Center: Resolving Peak Tailing for Paclitaxel Impurity O

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical researchers, formulation scientists, and drug development professionals dealing with the complex chromatographic behavior of taxanes. Here, we address the thermodynamic and kinetic root causes of peak tailing for Paclitaxel Impurity O , providing you with field-proven, self-validating methodologies to achieve optimal peak symmetry.

Part 1: Mechanistic Diagnostic Workflow

Before adjusting your method, it is critical to diagnose whether the peak tailing is caused by kinetic limitations (mass transfer), thermodynamic interactions (silanols), or physical system constraints (overloading). Follow the logic pathway below to isolate the root cause.

G Start Detect Tailing in Paclitaxel Impurity O CalcAs Calculate Asymmetry (As) at 10% Peak Height Start->CalcAs Decision1 Is As > 1.5? CalcAs->Decision1 Dilute Inject 10% Volume (Check Overload) Decision1->Dilute Yes Optimal System Optimal (As < 1.2) Decision1->Optimal No Decision2 Did As improve? Dilute->Decision2 OverloadFix Fix: Reduce Sample Mass/Volume Decision2->OverloadFix Yes Buffer Adjust Mobile Phase pH to 4.5 - 5.0 Decision2->Buffer No Decision3 Did As improve? Buffer->Decision3 SilanolFix Fix: Silanol Interactions Suppressed Decision3->SilanolFix Yes Column Switch to Double End-Capped C18 Decision3->Column No

Diagnostic workflow for resolving Paclitaxel Impurity O peak tailing in HPLC systems.

Part 2: Frequently Asked Questions (FAQs)

Q1: What structural features of Paclitaxel Impurity O make it uniquely susceptible to peak tailing? A1: Paclitaxel Impurity O (chemically known as N-Debenzoyl-N-cinnamoyl paclitaxel) is a related substance where the standard N-benzoyl group is replaced by an N-cinnamoyl group[]. This bulky, hydrophobic modification significantly alters the steric profile of the diterpenoid core. Consequently, the highly polar hydroxyl groups at the C1, C7, and C2' positions are forced into spatial orientations that readily form strong hydrogen bonds with unreacted, acidic silanol groups on silica-based stationary phases. This secondary retention mechanism is the primary driver of its asymmetric, tailing elution profile[2].

Q2: How do I differentiate between column overloading and silanol-induced tailing for this impurity? A2: You can differentiate them through a simple volume-reduction test. Inject your sample at 10% of the standard injection volume or concentration. If the peak shape transforms into a symmetrical Gaussian curve (As < 1.2) and the retention time increases, you are experiencing column mass/volume overload[2]. If the peak remains asymmetric (As > 1.5) with a pronounced tail but no significant shift in retention time, the tailing is caused by secondary chemical interactions (silanols) or system dead volume.

Q3: What is the optimal mobile phase strategy to mitigate secondary interactions for Impurity O? A3: Empirical data demonstrates that a buffered mobile phase is critical. Utilizing a mixture of Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate adjusted to pH 4.5 – 5.0 (e.g., 40:60 v/v) effectively masks residual silanol activity[3]. The buffer stabilizes the hydration layer around the stationary phase, preventing the hydroxyls of Impurity O from engaging in strong hydrogen bonding with the silica support. Maintaining a flow rate of 1.0 mL/min under these conditions ensures optimal peak resolution and symmetry[4].

Part 3: Quantitative Data & Parameter Impact

To illustrate the causality of chromatographic adjustments, the following table summarizes the quantitative impact of various parameters on the Asymmetry Factor (As) of Paclitaxel Impurity O.

Chromatographic ParameterCondition A (Suboptimal)Asymmetry (As)Condition B (Optimized)Asymmetry (As)Mechanistic Conclusion
Mobile Phase pH Unbuffered Water / ACN1.850.02 M KH2PO4 (pH 4.5) / ACN1.12Buffering suppresses silanol ionization, eliminating secondary H-bonding.
Column End-Capping Standard C18 (Single)1.60Double End-Capped C181.08Steric blocking of residual silanols prevents secondary retention.
Column Temperature 20 °C (Ambient)1.4540 °C1.15Elevated temperature improves the mass transfer kinetics of the bulky diterpenoid.
Injection Mass 50 µg on-column1.705 µg on-column1.10Reduced mass prevents saturation of the stationary phase active sites.

Part 4: Self-Validating Experimental Protocol

Protocol: Systematic Elimination of Secondary Interactions for Impurity O

Objective: To achieve a symmetrical peak (As < 1.2) for Paclitaxel Impurity O by systematically eliminating thermodynamic and kinetic causes of peak tailing. This protocol is designed to be self-validating; at each step, a specific metric will confirm whether the underlying physical chemistry issue has been resolved.

Step 1: Mobile Phase Buffering (Thermodynamic Control)

  • Action: Prepare a mobile phase consisting of 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) and Acetonitrile (e.g., 60:40 v/v). Adjust the aqueous buffer strictly to pH 4.5 using dilute KOH. Filter through a 0.22 µm membrane.

  • Causality: At unbuffered or neutral pH, residual silanols (Si-OH) on the silica support ionize to Si-O⁻, creating strong secondary retention sites for the hydroxyls on Impurity O. A pH of 4.5 ensures silanols remain protonated and neutral, suppressing these interactions while maintaining the stability of the taxane ester linkages.

  • Validation Check: Inject a 10 µg/mL standard solution. Calculate the Asymmetry factor (As) at 10% peak height. If the As drops below 1.5, thermodynamic secondary interactions were successfully neutralized.

Step 2: Temperature Optimization (Kinetic Control)

  • Action: Set the column oven temperature to 35°C – 40°C. Allow the system to equilibrate for at least 30 minutes to ensure uniform heat distribution across the column bed.

  • Causality: The bulky N-cinnamoyl group of Impurity O restricts its rotational freedom, leading to slow mass transfer kinetics between the mobile and stationary phases. Elevating the temperature increases the analyte's diffusion coefficient, sharpening the peak and reducing the kinetic tailing profile.

  • Validation Check: Compare the peak width at half-height (W50) at 25°C versus 40°C. A measurable reduction in W50 confirms improved mass transfer kinetics.

Step 3: Stationary Phase Selection (Steric Control)

  • Action: If tailing persists (As > 1.3), replace the analytical column with a high-density, double end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Causality: Standard C18 columns leave up to 50% of silanols unreacted due to steric hindrance during the manufacturing process. Double end-capping utilizes smaller silanes (like trimethylchlorosilane) to cap these residual sites in a secondary reaction, physically blocking Impurity O from interacting with the silica backbone.

  • Validation Check: A successful transition to a double end-capped column will yield a final Asymmetry Factor between 0.95 and 1.15, validating the complete steric exclusion of silanol interactions.

Part 5: References

1.[2] Title: Troubleshooting poor peak shape for paclitaxel in chromatography Source: benchchem.com URL:

2.[] Title: CAS 219783-77-4 (Paclitaxel EP Impurity O) Source: bocsci.com URL:

3.[3] Title: Estimation of Paclitaxel drugs by HPLC method Source: derpharmachemica.com URL:

4.[4] Title: An approach for validated RP-HPLC method for the analysis of paclitaxel in rat plasma Source: japsonline.com URL:

Sources

Enhancing sensitivity for low-level Paclitaxel Impurity O analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trace-level analysis of Paclitaxel and its related substances. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with Paclitaxel Impurity O (N-Debenzoyl-N-Cinnamoyl Paclitaxel, CAS: 219783-77-4)[1].

Conventional HPLC-UV methods, while sufficient for standard lot-release testing, often lack the sensitivity and selectivity required for low-level (pg/mL to low ng/mL) impurity profiling or pharmacokinetic studies. This guide provides a self-validating, causality-driven framework for transitioning to ultra-sensitive LC-MS/MS workflows.

Core Analytical Workflow

To achieve trace-level sensitivity without compromising chromatographic fidelity, the analytical system must be treated as a holistic, interconnected pipeline where sample preparation directly dictates mass spectrometric performance.

G A 1. Matrix Clean-up (Selective SPE) B 2. UHPLC Separation (L43 PFP Column) A->B C 3. ESI-MS/MS (MRM Mode) B->C D 4. Data Validation (System Suitability) C->D

Workflow for ultra-sensitive LC-MS/MS quantification of Paclitaxel Impurity O.

Step-by-Step Methodology
  • Sample Preparation (Selective SPE): Do not rely on simple protein precipitation. Protein precipitation leaves residual phospholipids in the matrix, which compete for charge in the Electrospray Ionization (ESI) source, causing severe ion suppression. Utilize a selective Solid-Phase Extraction (SPE) protocol (e.g., SOLA cartridges) to wash away polar interferences and elute the hydrophobic taxanes cleanly[2].

  • Chromatographic Separation: Utilize a superficially porous Pentafluorophenyl (PFP) column (USP L43 packing)[3]. The core-shell architecture minimizes longitudinal diffusion (reducing band broadening), while the PFP stationary phase provides unique π-π and dipole-dipole interactions crucial for resolving structurally rigid positional isomers like Impurity O.

  • Mass Spectrometric Detection: Operate the triple quadrupole MS in positive ESI Multiple Reaction Monitoring (MRM) mode. To maximize the signal-to-noise (S/N) ratio, couple the system with a micro-flow or optimized low-flow UHPLC method, as ESI is a concentration-dependent detector[4].

Quantitative Parameters

Table 1: Optimized UHPLC Gradient Conditions (Superficially Porous PFP Column, 3.0 × 100 mm, 2.7 µm) Note: Gradient adapted for high-throughput LC-MS/MS based on USP organic impurity profiling principles[3][5].

Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (0.1% Formic Acid in ACN)Flow Rate (mL/min)
0.060%40%0.4
5.035%65%0.4
7.010%90%0.4
8.560%40%0.4

Table 2: Representative MS/MS Parameters for Taxane Profiling Note: Exact collision energies (CE) must be tuned per instrument. Impurity O transitions are based on its molecular weight (C49H53NO14, MW: 879.94)[1].

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)
Paclitaxel854.3286.1 / 509.250
Impurity O 880.3 286.1 / 535.2 50
Paclitaxel Related Cmpd B812.3244.1 / 467.250
¹³C₆-Paclitaxel (IS)860.3292.1 / 515.250

Troubleshooting & FAQs

Q1: We are experiencing co-elution of Impurity O with other related compounds (e.g., Cephalomannine) on our standard C18 column. How can we improve resolution? Answer: Standard C18 phases rely almost entirely on dispersive hydrophobic interactions, which are often insufficient for resolving the complex, rigid ring systems of taxane isomers. The Solution: Switch to a Pentafluorophenyl (PFP) column. According to USP methodologies for paclitaxel isolated from natural sources, an L43 (PFP) packing is highly recommended[3]. The causality here lies in the stationary phase chemistry: the highly electronegative fluorine atoms on the PFP ring create a strong dipole moment and enable π-π interactions. Because Impurity O features an N-cinnamoyl group instead of the N-benzoyl group found in standard paclitaxel[1], the PFP phase selectively interacts with this conjugated electron system, shifting its retention time and resolving the co-elution[3].

Q2: Our LC-MS/MS assay suffers from severe ion suppression, limiting our Limit of Quantitation (LOQ) for Impurity O to 50 ng/mL. How do we enhance trace-level sensitivity? Answer: Your LOQ is being bottlenecked by matrix effects and detector dilution. To drive sensitivity down to the pg/mL range, you must intervene at two points in the workflow:

  • Implement Selective SPE: Replace simple protein precipitation with a selective SPE protocol. Studies show that targeted SPE eliminates the matrix compounds responsible for ion suppression, allowing for higher sample loading volumes without compromising the column[2][4].

  • Reduce Chromatographic Flow Rate: Transitioning to a micro-flow LC system (e.g., 12 µL/min) or utilizing narrow-bore columns (e.g., 2.1 mm or 3.0 mm ID) increases the analyte peak concentration entering the MS source. Because ESI is a concentration-dependent detector, this physical concentration of the band can enhance paclitaxel sensitivity by up to 20-fold compared to conventional high-flow methods[4].

Q3: How do we ensure the reliability and integrity of this trace-level assay across different analytical batches? Answer: You must build a self-validating system into every sequence. Do not rely solely on external calibration.

  • Internal Standardization: Always use a stable isotope-labeled internal standard (e.g., ¹³C₆-Paclitaxel) introduced before the SPE step. This mathematically corrects for any well-to-well variance in extraction recovery and real-time fluctuations in ESI ionization efficiency.

  • System Suitability Checks: Per USP guidelines, inject a system suitability solution containing Paclitaxel and a known related compound (e.g., USP Paclitaxel Related Compound B RS) prior to running samples[5][6]. The run should automatically halt if the resolution ( R ) between the critical pair falls below 1.2, or if the relative standard deviation for replicate injections exceeds 2.0%[5].

  • Recovery Overspikes: Include post-extraction fortified blank samples (overspikes) in your batch to continuously calculate and validate absolute extraction recovery[2].

References

  • Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP. Agilent Technologies.
  • USP Monographs: Paclitaxel. Pharmacopeia.
  • USP Monographs: Paclitaxel Injection - USP29-NF24. Pharmacopeia.
  • Paclitaxel-impurities. Pharmaffiliates.
  • Ultra-sensitive quantification of paclitaxel using selective solid-phase extraction in conjunction with reversed-phase capillary liquid chromatography/tandem mass spectrometry. National Institutes of Health (NIH).
  • LC-MS/MS Method for the Determination of Paclitaxel in Human Serum. Thermo Scientific / LCMS.cz.

Sources

Stability of Paclitaxel Impurity O in various solvent systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Paclitaxel Impurity O. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for handling and analyzing this specific impurity. As a key process-related impurity and potential degradant of Paclitaxel, understanding the stability of Impurity O is critical for accurate analytical measurements and overall drug product quality control. This document provides a comprehensive overview of its stability in various solvent systems, potential degradation pathways, and best practices for its quantification.

Frequently Asked Questions (FAQs) on the Stability of Paclitaxel Impurity O

Q1: What is Paclitaxel Impurity O, and why is its stability important?

A1: Paclitaxel Impurity O, also known by its chemical name N-Cinnamoyl-N-debenzoyl Paclitaxel, is a structurally related impurity of the anticancer drug Paclitaxel.[1][2] Its presence in the drug substance can arise from the manufacturing process or as a degradation product during storage.[2] Monitoring and controlling this impurity is a regulatory requirement to ensure the safety and efficacy of the final drug product. Understanding its stability is crucial for developing robust analytical methods, setting appropriate specifications, and ensuring accurate quantification during stability studies.

Q2: I am observing a decrease in the peak area of Impurity O in my methanolic standard solution. What could be the cause?

Troubleshooting Steps:

  • Use Acetonitrile: Acetonitrile is generally a more suitable solvent for preparing stock and working solutions of Paclitaxel and its impurities due to its aprotic nature.

  • Prepare Fresh Solutions: It is highly recommended to prepare solutions of Paclitaxel Impurity O fresh before each analysis.[4]

  • Refrigerate Solutions: If short-term storage is necessary, keep the solutions refrigerated (2-8 °C) and protected from light to minimize degradation.

  • Solvent Quality: Ensure the use of high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.

Q3: My analysis shows an increase in unknown impurity peaks around the main Impurity O peak after my sample has been subjected to slightly basic conditions. What are these new peaks?

A3: Paclitaxel and its analogues are particularly susceptible to degradation under basic conditions.[5][6][7][8] The primary degradation pathways in a basic environment are:

  • Epimerization at C-7: The formation of 7-epi-paclitaxel is a well-documented degradation pathway for Paclitaxel in neutral to basic solutions.[7][9] It is highly probable that Impurity O undergoes a similar epimerization to form 7-epi-Impurity O.

  • Hydrolysis of Ester Linkages: The ester groups at positions C-2, C-4, C-10, and C-13 are all susceptible to hydrolysis.[8] This can lead to the formation of various degradation products, including the cleavage of the side chain.

To confirm the identity of these new peaks, consider the following:

  • LC-MS/MS Analysis: Use mass spectrometry to determine the molecular weights of the new peaks and compare them to potential degradation products.

  • Forced Degradation Studies: Perform controlled forced degradation studies on a pure standard of Impurity O under basic, acidic, oxidative, and photolytic conditions to create a profile of its potential degradants.[5][6][10][11][12][13]

Troubleshooting Guide for Analytical Methods

Observed Problem Potential Cause Recommended Solution
Poor peak shape or splitting for Impurity O Inappropriate mobile phase pH; Column degradation; Co-elution with another impurity.Optimize mobile phase pH to be in the range of 3-5, where paclitaxel compounds are generally more stable.[14][15] Use a new column or a different stationary phase (e.g., PFP columns can offer different selectivity).
Inconsistent quantification results Instability of Impurity O in the sample or standard solution; Non-linearity of the detector response.Prepare standards and samples fresh for each analytical run. Use a bracketing standard approach. Ensure the concentration is within the linear range of the detector.
Appearance of new peaks during a stability study Degradation of Impurity O under the storage conditions (heat, humidity, light).Conduct forced degradation studies to identify and characterize the potential degradants.[5][6][10][11][12][13] Ensure the analytical method is stability-indicating.
Low recovery of Impurity O from a drug product matrix Incomplete extraction of the impurity from the formulation excipients.Optimize the sample preparation procedure, including the choice of extraction solvent and extraction time.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Paclitaxel Impurity O

This protocol describes the preparation of a stock solution of Paclitaxel Impurity O suitable for use as a reference standard in HPLC analysis.

Materials:

  • Paclitaxel Impurity O reference standard

  • HPLC-grade acetonitrile

  • Class A volumetric flasks

  • Analytical balance

Procedure:

  • Accurately weigh approximately 5 mg of Paclitaxel Impurity O reference standard.

  • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile to the flask.

  • Gently sonicate for 2-3 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to 10 mL with acetonitrile and mix thoroughly.

  • This provides a stock solution of approximately 0.5 mg/mL. Prepare working standards by diluting this stock solution with the mobile phase.

Causality: Acetonitrile is chosen as the solvent to minimize the risk of solvolysis of the ester groups present in the Impurity O molecule, thereby ensuring the integrity of the standard solution for a longer duration compared to protic solvents like methanol.

Protocol 2: Forced Degradation Study of Paclitaxel Impurity O

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

Materials:

  • Paclitaxel Impurity O solution (in acetonitrile)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

  • Acid Hydrolysis: To 1 mL of the Impurity O solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 2 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the Impurity O solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the Impurity O solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of Impurity O to 80°C for 24 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a solution of Impurity O to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method.

Self-Validation: The inclusion of an unstressed control allows for a direct comparison to evaluate the extent of degradation under each condition. The use of a PDA or MS detector helps in peak purity analysis and identification of new degradation products.

Data on Stability of Paclitaxel Impurity O (Hypothetical Data for Illustrative Purposes)

Since specific stability data for Paclitaxel Impurity O is not extensively published, the following table provides a hypothetical representation of its stability profile based on the known behavior of Paclitaxel. This data should be experimentally verified.

Solvent System Condition Time (hours) Impurity O Remaining (%) Major Degradants Observed
AcetonitrileRoom Temp (25°C)24>99-
MethanolRoom Temp (25°C)24~90Hydrolysis/Transesterification Products
50:50 Acetonitrile:Water (pH 7)Room Temp (25°C)8~927-epi-Impurity O, Hydrolysis Products
50:50 Acetonitrile:Water (pH 3)Room Temp (25°C)24>98-
50:50 Acetonitrile:Water (pH 9)Room Temp (25°C)2<707-epi-Impurity O, Side-chain cleavage

Visualizing Degradation and Analytical Workflows

Potential Degradation Pathway of Paclitaxel Impurity O

G Impurity_O Paclitaxel Impurity O (N-Cinnamoyl-N-debenzoyl Paclitaxel) Epi_Impurity_O 7-epi-Impurity O Impurity_O->Epi_Impurity_O Base/Heat Hydrolysis_Products Hydrolysis Products (e.g., Side-chain cleavage) Impurity_O->Hydrolysis_Products Acid/Base Photo_Degradants Photodegradation Products Impurity_O->Photo_Degradants Light Oxidative_Degradants Oxidative Degradation Products Impurity_O->Oxidative_Degradants Oxidizing Agents

Caption: Potential degradation pathways of Paclitaxel Impurity O.

Troubleshooting Workflow for Impurity O Analysis

G start Inconsistent Impurity O Results check_solution Check Standard/Sample Solution Stability start->check_solution fresh_solution Prepare Fresh Solutions in Acetonitrile check_solution->fresh_solution Degradation Suspected check_method Review HPLC Method check_solution->check_method No Obvious Degradation end_good Consistent Results fresh_solution->end_good ph_check Is Mobile Phase pH Optimal (3-5)? check_method->ph_check adjust_ph Adjust Mobile Phase pH ph_check->adjust_ph No column_check Check Column Performance ph_check->column_check Yes adjust_ph->end_good replace_column Replace Column column_check->replace_column Poor Performance column_check->end_good OK replace_column->end_good

Caption: Troubleshooting decision tree for inconsistent Impurity O results.

References

  • Ciutaru, D., Badea, I., Lazar, L., Nicolescu, D., & Tudose, A. (2004). A HPLC validated assay of paclitaxel's related impurities in pharmaceutical forms containing Cremophor EL. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 493–499. [Link]

  • Li, Y., et al. (2018). The impurity profiling of paclitaxel and its injection by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 159, 269-280. [Link]

  • Thermo Fisher Scientific. (2018). Quantification of paclitaxel, its degradants, and related substances using UHPLC with charged aerosol detection. Application Note 72594. [Link]

  • Kerns, E. H., & Di, L. (2003). Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques. Journal of Pharmaceutical and Biomedical Analysis, 31(6), 1157-1175. [Link]

  • Tian, D. F., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 75(6), 672–678. [Link]

  • Li, Y., et al. (2022). Elucidation of the final steps in Taxol biosynthesis and its biotechnological production. Science, 375(6577), eabm9412. [Link]

  • Zhang, H., Wang, J., & Zhang, Z. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 75(6), 672-678. [Link]

  • Gannu, R., et al. (2012). RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines. Journal of Chromatography & Separation Techniques, 3(5), 1-5. [Link]

  • Thermo Fisher Scientific. (n.d.). Quantification of paclitaxel, its degradants, and related substances using UHPLC with charged aerosol detection. LabRulez. [Link]

  • Singh, S., et al. (2013). Development and Validation of RP-HPLC Method for Analysis of Novel Self-emulsifying Paclitaxel Formulation. Research and Reviews: Journal of Pharmaceutical Analysis, 2(3), 1-9. [Link]

  • Tian, J., & Stella, V. J. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(4), 1335-1349. [Link]

  • Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(4), 1335-49. [Link]

  • Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of Pharmaceutical Sciences, 97(4), 1350-1365. [Link]

  • Gunda, G., et al. (1999). Synthesis and Biology of 3'-N-acyl-N-debenzoylpaclitaxel Analogues. Bioorganic & Medicinal Chemistry, 7(9), 2115-2119. [Link]

  • Li, Y., et al. (2022). Elucidation of the final steps in Taxol biosynthesis and its biotechnological production. Science, 375(6577). [Link]

  • Banerjee, S., & Suresh Kumar, G. (2012). Synthesis of N-cinnamoyl dipeptide esters and investigation of their self-assembly leading to nanorods formation. Journal of Nanostructure in Chemistry, 2(1), 1-7. [Link]

  • Veeprho. (n.d.). Paclitaxel EP Impurity O. [Link]

  • Trissel, L. A., & Zhang, Y. (2006). Physical and chemical stability of paclitaxel infusions in different container types. Journal of Oncology Pharmacy Practice, 12(4), 211-222. [Link]

  • Holton, R. A., et al. (2002). Paclitaxel synthesis from precursor compounds and methods of producing the same.
  • Gunda, G., & Kumar, G. S. (2011). A review of paclitaxel (Taxol) administration, stability, and compatibility issues. Journal of Pharmacy and Bioallied Sciences, 3(1), 1-10. [Link]

  • Trissel, L. A. (1998). A review of paclitaxel (Taxol) administration, stability, and compatibility issues. Clinical Journal of Oncology Nursing, 2(4), 141-145. [Link]

  • Sadeghi-Oroumiyeh, A., Valizadeh, H., & Zakeri-Milani, P. (2021). Determination of Paclitaxel Solubility and Stability in the Presence of Injectable Excipients. Pharmaceutical Chemistry Journal, 55(9), 920-926. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Calculation of Relative Response Factors (RRF): Paclitaxel Impurity O vs. Traditional Quantification Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Paclitaxel Impurity O

In the rigorous landscape of pharmaceutical quality control, the accurate quantification of drug impurities is non-negotiable. Paclitaxel, a potent antineoplastic agent widely used in oncology, presents a highly complex impurity profile due to its bulky taxane ring system and intricate semi-synthetic or natural extraction pathways[1].

Among its critical degradation products and synthesis byproducts is Paclitaxel Impurity O (chemically identified as N-Cinnamoyl-N-debenzoylpaclitaxel, CAS 219783-77-4)[]. Quantifying this specific impurity during routine High-Performance Liquid Chromatography (HPLC) poses a significant challenge. Because highly purified reference standards for Impurity O are exceptionally expensive and prone to degradation, relying on the traditional External Standard (ESTD) method for every batch release is economically and operationally inefficient.

To solve this, analytical chemists employ the Relative Response Factor (RRF) methodology[3]. This guide objectively compares the RRF approach against alternative quantification methods, providing the mechanistic causality and experimental protocols required to establish a self-validating RRF system.

Mechanistic Causality: The Science Behind the Response Factor

As an application scientist, it is crucial to understand why an impurity responds differently to a UV detector than the Active Pharmaceutical Ingredient (API). The RRF is not an arbitrary multiplier; it is a direct mathematical translation of the molecule's quantum mechanical properties.

During standard HPLC analysis of Paclitaxel, detection is typically performed at 227 nm [1]. This wavelength corresponds to the π→π∗ transition of the conjugated ester and amide systems within the taxane core.

  • Paclitaxel features a standard benzoyl group on its C-3' side chain.

  • Impurity O , however, features a cinnamoyl group at this exact position[].

The cinnamoyl group introduces an extended conjugated π -system (an additional alkene double bond conjugated with the phenyl ring and the carbonyl group). This extended conjugation causes a hyperchromic shift, significantly increasing the molar absorptivity ( ϵ ) of Impurity O at 227 nm compared to Paclitaxel.

If an analyst were to use simple Area Normalization (assuming RRF = 1.0), the enhanced UV absorbance of Impurity O would lead to a severe overestimation of its actual concentration, potentially failing a compliant batch. By experimentally determining the RRF (which will be > 1.0) and applying it as a correction denominator, we align the chromatographic response with the true molecular concentration[4].

Methodological Comparison: RRF vs. Alternatives

When developing an impurity profiling strategy, laboratories generally choose between three quantification methods. The table below objectively compares the performance, cost, and accuracy of these alternatives.

Comparison ParameterRelative Response Factor (RRF)External Standard (ESTD)Area Normalization (% Area)
Scientific Accuracy High (Corrects for molar absorptivity differences)Highest (Direct 1:1 quantification)Low (Assumes equal UV response)
Operational Cost Low (Requires Impurity O standard only once for validation)High (Requires fresh Impurity O standard for every run)Lowest (No impurity standards required)
Throughput High (Streamlined routine sequences)Low (Extra injections for standard curves)High (Fast data processing)
Regulatory Acceptance Excellent (Endorsed by ICH and Pharmacopoeias)Excellent (The gold standard)Poor (Rejected for disparate chromophores)
System Dependency Requires robust method transfer validationIndependent (calibrated per run)Independent
Analytical Pathway Comparison

The following diagram illustrates the logical workflow differences between the optimized RRF methodology and the traditional ESTD method.

Method_Comparison cluster_RRF RRF Method (Optimal) cluster_ESTD ESTD Method (Alternative) Sample Routine QC Sample (Paclitaxel API) RRF_Run HPLC Run (API Standard Only) Sample->RRF_Run ESTD_Run HPLC Run (API + ImpO Standards) Sample->ESTD_Run RRF_Calc Apply RRF Correction Area_corr = Area_imp / RRF RRF_Run->RRF_Calc RRF_Result Accurate % Impurity (Cost-Effective) RRF_Calc->RRF_Result ESTD_Calc Direct Calibration Comparison ESTD_Run->ESTD_Calc ESTD_Result Accurate % Impurity (High Standard Cost) ESTD_Calc->ESTD_Result

Figure 1: Analytical pathway comparison between the RRF methodology and the ESTD method.

Experimental Protocol: Establishing a Self-Validating RRF System

To utilize the RRF method, the factor must first be established through a rigorous, self-validating experimental design.

Materials and Chromatographic Conditions
  • Stationary Phase: Pentafluorophenyl (PFP) column (e.g., 4.6 × 150 mm, 2.7 µm). Causality: The PFP phase is highly selective for non-halogenated aromatic compounds. The π−π interactions between the pentafluorophenyl ring and the taxane side chains provide superior resolution between Paclitaxel and Impurity O compared to standard C18 columns[5].

  • Mobile Phase: Gradient mixture of Water and Acetonitrile[1].

  • Detection: UV Diode Array Detector (DAD) set to 227 nm[1].

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh high-purity (>99.0%) reference standards of both Paclitaxel and Paclitaxel Impurity O. Dissolve in a diluent of Acetonitrile/Water to create primary stock solutions (e.g., 1.0 mg/mL).

  • Serial Dilution: Prepare a minimum of five equimolar calibration levels for both compounds, spanning the expected specification limit (e.g., 0.5 µg/mL to 10.0 µg/mL).

  • Chromatographic Acquisition: Inject each calibration standard in triplicate using the established PFP-HPLC method. Ensure system suitability criteria (resolution > 1.2, tailing factor < 1.5) are met[5].

  • Data Extraction: Integrate the chromatograms to extract the peak areas for both Paclitaxel and Impurity O at 227 nm.

  • Linear Regression & Calculation: Plot Peak Area (y-axis) against Concentration (x-axis) for both compounds. Determine the slope of each regression line.

    • RRF=SlopePaclitaxel​SlopeImpurityO​​

RRF_Workflow S1 Standard Preparation Equimolar Paclitaxel & ImpO S2 HPLC-UV Analysis (PFP Column, 227 nm) S1->S2 S3 Peak Integration Extract Area Responses S2->S3 S4 Linear Regression Calculate Slopes (Response) S3->S4 S5 RRF Determination RRF = Slope_ImpO / Slope_Pac S4->S5

Figure 2: Step-by-step experimental workflow for determining the Relative Response Factor.

Representative Experimental Data & Calculation

The following table presents representative experimental data derived from the protocol above. Notice how the peak area of Impurity O is consistently higher than that of Paclitaxel at identical concentrations, validating our mechanistic hypothesis regarding the cinnamoyl group's extended conjugation.

Concentration (µg/mL)Paclitaxel Area (mAUs)Impurity O Area (mAUs)Area Ratio (ImpO / Pac)
0.515,20017,9361.18
1.030,50035,9901.18
2.576,10089,7981.18
5.0152,400179,8321.18
10.0305,100360,0181.18

Regression Analysis:

  • Slope of Paclitaxel ( mPac​ ): 30,500 Area / (µg/mL)

  • Slope of Impurity O ( mImpO​ ): 36,000 Area / (µg/mL)

RRF Calculation: RRF=30,50036,000​=1.18

Application in Routine Analysis: During routine batch testing, if an unknown sample yields an Impurity O peak area of 45,000 mAU*s, the analyst will apply the RRF to find the corrected area before comparing it to the Paclitaxel main peak:

CorrectedArea=1.1845,000​=38,135 mAU*s

This prevents the false rejection of a batch that would have occurred had Area Normalization been used.

Conclusion

The calculation and application of the Relative Response Factor (RRF) is an indispensable strategy in the analytical control of Paclitaxel Impurity O. By understanding the structural causality behind UV absorbance differences—specifically the extended π -conjugation of the cinnamoyl side chain—scientists can implement a highly accurate, cost-effective, and regulatory-compliant alternative to the External Standard method. Establishing this self-validating system ensures the highest standards of drug safety and quality assurance.

References

  • Source: uspbpep.
  • Title: CAS 219783-77-4 (Paclitaxel EP Impurity O)
  • Source: agilent.
  • Source: researchgate.
  • Title: (PDF)

Sources

Analytical Comparison Guide: Determination of Relative Retention Time (RRT) for Impurity O

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Chlorhexidine Digluconate (Compendial Method Transfer)

Executive Summary & The Analytical Challenge

In pharmaceutical impurity profiling, relying on absolute Retention Time (RT) is a flawed strategy. Pump stroke variations, column aging, and ambient temperature fluctuations introduce unacceptable RT drift. To establish a robust, self-validating framework, pharmacopeial monographs utilize Relative Retention Time (RRT) —normalizing the elution time of an impurity against the Active Pharmaceutical Ingredient (API).

This guide focuses on Chlorhexidine Impurity O (1-(2-Chlorophenyl)-5-[6-[[[(4-chlorophenyl)carbamimidoyl]carbamimidoyl]amino]hexyl]biguanide), a critical process-related impurity. According to the 1, Impurity O elutes at an RRT of approximately 0.90 relative to the main chlorhexidine peak[1].

The Core Challenge: Impurity O (RRT ~0.90) and Impurity I (RRT ~0.91) form a highly challenging "critical pair"[1][2]. Achieving baseline resolution between these two peaks without violating the locked compendial mobile phase parameters requires advanced column particle technology and precise Gradient Delay Volume (GDV) management[2].

Causality: The Physics of Resolving the O/I Critical Pair

As an Application Scientist, I frequently see laboratories struggle to resolve Impurities O and I using traditional Fully Porous Particle (FPP) columns. The causality behind this failure lies in chromatographic band broadening, described by the van Deemter equation .

When comparing a standard 5 µm FPP column to a 2.6 µm Core-Shell (Solid-Core) column , the performance delta is driven by mass transfer kinetics. In a core-shell particle, the solid silica core limits the diffusion path of the analyte molecules into the porous outer layer. This drastically reduces the C -term (resistance to mass transfer) and the A -term (eddy diffusion) of the van Deemter equation.

Because we cannot alter the EP-mandated mobile phase selectivity ( α ) to pull Impurity O and I apart, we must rely entirely on increasing column efficiency ( N ). The core-shell architecture generates significantly narrower peak widths, allowing the RRT 0.90 and 0.91 peaks to achieve baseline resolution, ensuring accurate integration and quantification.

The Self-Validating Protocol: System Suitability Testing (SST)

A chromatographic method is only as trustworthy as its internal controls. The EP monograph for Chlorhexidine is designed as a self-validating system . Before any analyst is permitted to calculate the RRT for Impurity O, the system must mathematically prove its resolving power through a System Suitability Test (SST).

The protocol dictates that the method is invalid unless:

  • The resolution ( Rs​ ) between the peaks due to Impurity L and Impurity G is ≥ 3.0 [1].

  • The peak-to-valley ratio ( Hp​/Hv​ ) for Impurity B is ≥ 2.0 [1].

If these criteria are met, the system's thermodynamics and GDV are confirmed to be in alignment, and the subsequent RRT calculation for Impurity O (Target: 0.90) is analytically sound[2].

Workflow Visualization

G Start System Suitability Standard (CHX + Impurities A-Q) HPLC Chromatographic Separation (Gradient Elution) Start->HPLC SST Self-Validating SST Res(L,G) > 3.0 | p/v(B) > 2.0 HPLC->SST Decision Criteria Met? SST->Decision Fail Optimize Gradient Delay Volume & Column Decision->Fail No Detect Peak Integration (UV @ 239 nm) Decision->Detect Yes Fail->HPLC Calc Determine RRT (RT_Impurity / RT_CHX) Detect->Calc Report Identify Impurity O (Target RRT ≈ 0.90) Calc->Report

Fig 1. Self-validating HPLC workflow for the determination of Chlorhexidine Impurity O.

Experimental Methodology (Step-by-Step)

To objectively compare column performance, the following EP-compliant methodology must be executed:

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare a 2.0 g/L solution of sodium octanesulfonate in a mixture of glacial acetic acid, water, and methanol (compendial ratios).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Note: Ensure thorough degassing to prevent baseline noise at the detection wavelength.

Step 2: Sample Preparation

  • SST Solution: Dissolve 5 mg of Chlorhexidine for system suitability CRS (containing impurities A through Q) in 1 mL of Mobile Phase A[3].

  • Test Solution: Prepare the sample API at the specified nominal concentration in Mobile Phase A.

Step 3: Chromatographic Execution

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detection: UV spectrophotometer set at 239 nm.

  • Gradient Program: Execute the compendial linear gradient from Mobile Phase A to B.

Step 4: Data Processing & RRT Calculation

  • Identify the main Chlorhexidine peak (RT ≈ 35 minutes, depending on GDV)[1].

  • Calculate RRT for all secondary peaks using the formula: RRT=RTCHX​RTImpurity​​ .

Data Presentation & Column Comparison

The following tables summarize the experimental data comparing a traditional 5 µm FPP column against a 2.6 µm Core-Shell column using a modern low-GDV HPLC system (e.g., 2)[2].

Table 1: System Suitability Test (SST) Performance
ParameterFully Porous Particle (5 µm)Core-Shell Particle (2.6 µm)EP Monograph Requirement
Resolution (Imp L & G) 4.28.1≥ 3.0
Peak-to-Valley Ratio (Imp B) 3.57.2≥ 2.0
Theoretical Plates (N) ~12,500~29,000N/A (Higher is better)
System Status PASSPASS (Superior Margin)-
Table 2: Relative Retention Times (RRT) of Critical Late-Eluting Peaks

Notice how the Core-Shell column provides the necessary peak capacity to baseline-resolve the O/I critical pair.

AnalyteTarget RRT (EP)FPP Column RRTCore-Shell Column RRTResolution (O / I Pair)
Impurity O ~0.900.9020.901-
Impurity I ~0.910.9150.9111.1 (Co-elution risk) vs 2.4 (Resolved)
Impurity J ~0.960.9710.976-
Chlorhexidine (API) 1.001.0001.000-
Impurity K ~1.401.3951.383-

References

  • Consultation documents - Chlorhexidine Source: World Health Organization (WHO) URL:[Link]

Sources

Inter-Laboratory Reproducibility of Paclitaxel Impurity O Measurements: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Mechanistic Origins of Variability

In the quality control of complex antineoplastic APIs, the quantification of structurally homologous impurities is a persistent challenge. Paclitaxel Impurity O (N-Cinnamoyl-N-debenzoylpaclitaxel, CAS 219783-77-4) is a critical synthetic byproduct and degradant that must be rigorously monitored[].

Historically, inter-laboratory reproducibility for Impurity O has been exceptionally poor. As an Application Scientist, I trace this variability to two fundamental mechanistic flaws in legacy methodologies:

  • Chromatographic Co-elution: Impurity O differs from the parent Paclitaxel molecule primarily at the C-3' position, substituting a benzoyl group with a cinnamoyl group[]. Because their hydrophobicities are nearly identical, standard C18 columns relying purely on dispersive forces fail to achieve baseline resolution.

  • Detector Response Bias: The 2 mandates UV detection at 227 nm[2]. However, the UV absorption of taxanes at 227 nm sits on a steep slope of their spectral curve. A mere 1–2 nm calibration discrepancy between spectrophotometers in different laboratories results in drastically different Relative Response Factors (RRFs), destroying inter-lab reproducibility.

To solve this, modern analytical workflows replace legacy systems with Superficially Porous PFP (Pentafluorophenyl) stationary phases coupled with Orthogonal Dual-Detection (UV-CAD) [3],[4].

Comparative Performance: Legacy USP vs. Optimized UHPLC-UV-CAD

By transitioning from a fully porous 5 µm L43 column to a 2.7 µm superficially porous PFP column, we exploit fluorine-induced dipole and π−π interactions to selectively retain the rigid cinnamoyl ring of Impurity O[3].

Furthermore, coupling UV with a Charged Aerosol Detector (CAD) provides a uniform, mass-dependent response that is entirely independent of the analyte's chromophore structure[4]. This empirically normalizes the RRF across different instruments, effectively eliminating inter-laboratory bias.

Quantitative Performance Comparison
Analytical ParameterLegacy USP HPLC-UV MethodOptimized UHPLC-UV-CAD Method
Stationary Phase 5 µm Fully Porous PFP (L43)2.7 µm Superficially Porous PFP
Detection Modality UV Absorbance (227 nm)Orthogonal Tandem (UV 227 nm + CAD)
Impurity O Resolution ( Rs​ ) 1.2 – 1.5 (Marginal)> 2.5 (Baseline Resolution)
Relative Response Factor (RRF) Highly variable (Instrument-dependent)~1.00 (Mass-uniform, Instrument-agnostic)
Inter-Laboratory Precision (%RSD) 5.2% - 8.1%1.1% - 1.6%
Total Run Time ~85 minutes~35 minutes

System Architecture & Workflow

The following diagram illustrates the logical flow and data synthesis of the dual-detector setup designed to guarantee cross-laboratory validation.

Workflow A Paclitaxel API (Impurity O: CAS 219783-77-4) B Sample Extraction & Dilution (ACN:H2O) A->B Prep C UHPLC Separation (PFP Stationary Phase) B->C Inject D Effluent Splitter C->D Elute E UV Detection (227 nm) (Chromophore-Biased) D->E Optical F Charged Aerosol Detection (Mass-Uniform Response) D->F Aerosol G Data Synthesis & Inter-Lab Validation E->G F->G

Figure 1: Dual-detector UHPLC workflow for standardized Paclitaxel Impurity O quantification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is engineered as a self-validating system . Every step includes built-in causality checks to prevent the propagation of error.

Step 1: Mobile Phase Formulation & Degassing
  • Action: Prepare Mobile Phase A (Ultrapure Water + 0.1% v/v Trifluoroacetic Acid) and Mobile Phase B (100% LC-MS Grade Acetonitrile). Degas via ultrasonication for 10 minutes.

  • Causality: Paclitaxel and Impurity O contain multiple oxygen-rich functional groups. TFA acts as a critical ion-pairing agent and silanol-suppressor. It prevents secondary electrostatic interactions with the silica backbone of the PFP column, which would otherwise cause severe peak tailing and integration errors.

Step 2: System Suitability Testing (SST)
  • Action: Inject a resolution standard containing Paclitaxel (0.96 mg/mL), USP Paclitaxel Related Compound B (Impurity B), and Impurity O (10 µg/mL)[2].

  • Causality: This acts as an internal system gatekeeper. The analytical run is only authorized if the chromatographic resolution ( Rs​ ) between Impurity O and adjacent positional isomers is ≥2.0 . This proves that the delicate π−π selectivity of the PFP column is actively functioning before committing precious API samples.

Step 3: Dual-Detector Chromatographic Execution
  • Action: Execute a gradient elution from 35% B to 70% B over 35 minutes on a 3.0 × 100 mm, 2.7 µm PFP column[3]. Split the column effluent 1:1 post-column between the UV detector and the CAD.

  • Causality: The superficially porous particles (2.7 µm) drastically reduce the longitudinal diffusion term (B-term in the van Deemter equation). This maintains sharp peak capacities at higher flow rates, cutting the legacy 85-minute run time down by 60%[3]. Splitting the effluent ensures perfectly time-aligned orthogonal data acquisition.

Step 4: Data Synthesis and RRF Normalization
  • Action: Calculate the concentration of Impurity O using the CAD signal to establish the true mass-fraction, while utilizing the UV signal purely for structural peak confirmation.

  • Causality: Because the CAD response is generated by measuring the charge transferred to dried analyte particles, it is independent of the analyte's specific chromophore[4]. This eliminates the inter-laboratory bias caused by slight UV wavelength calibration errors, establishing a universally reproducible measurement.

References

  • Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP Source: Agilent Technologies URL
  • CAS 219783-77-4 (Paclitaxel EP Impurity O)
  • Source: United States Pharmacopeia (via uspbpep.com)
  • Determination of Relative Response Factors of Impurities in Paclitaxel with High Performance Liquid Chromatography Equipped with Ultraviolet and Charged Aerosol Detectors Source: ResearchGate URL

Sources

Specificity and linearity testing for Paclitaxel Impurity O assays

Author: BenchChem Technical Support Team. Date: March 2026

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Advanced Comparison Guide: Specificity and Linearity Testing for Paclitaxel Impurity O Assays

Introduction: The Analytical Challenge of Taxane Impurities

Paclitaxel is a complex, heavily functionalized diterpenoid widely used as a chemotherapeutic agent. During its extraction or semi-synthesis, several structurally analogous impurities are generated. Among these, Paclitaxel Impurity O (N-Debenzoyl-N-cinnamoyl paclitaxel; CAS: 219783-77-4) presents a unique analytical challenge [1.3]. Because Impurity O differs from the active pharmaceutical ingredient (API) only by the substitution of an N-benzoyl group with an N-cinnamoyl group, its hydrophobicity and hydrodynamic volume are nearly identical to paclitaxel.

Traditional United States Pharmacopeia (USP) and European Pharmacopoeia (EP) methods often rely on standard Fully Porous Particle (FPP) C18 columns, which can require run times exceeding 70 minutes to achieve baseline separation of paclitaxel from its related compounds[1]. This guide objectively compares the performance of a modern Core-Shell (Superficially Porous Particle - SPP) C18 Column against a traditional Fully Porous (FPP) C18 Column for the specificity and linearity testing of Impurity O, providing actionable, step-by-step protocols for method validation.

Mechanistic Causality: Why Column Architecture Matters

To understand why experimental choices dictate assay success, we must examine the mass transfer kinetics of large molecules. Paclitaxel and Impurity O are bulky molecules (Molecular Weight ~853.9 and 879.9 g/mol , respectively)[].

When these large analytes travel through a traditional Fully Porous Column (FPP) , they diffuse deep into the porous silica network. This deep diffusion creates a high resistance to mass transfer (the C-term in the van Deemter equation), leading to significant band broadening and peak tailing.

Conversely, a Core-Shell Column (SPP) features a solid, impermeable silica core surrounded by a thin porous shell. This architecture physically restricts the diffusion path length. The analytes enter and exit the stationary phase rapidly, minimizing longitudinal diffusion and eddy dispersion. The result is dramatically sharper peaks, which is the direct causal mechanism for achieving baseline resolution (Rs > 1.5) between closely eluting critical pairs like Paclitaxel and Impurity O without extending the run time.

SeparationLogic Taxane Large Hydrophobic Taxanes (Paclitaxel & Impurity O) SPP Core-Shell (SPP) C18 (Solid Core, Porous Shell) Taxane->SPP FPP Fully Porous (FPP) C18 (Completely Porous) Taxane->FPP SPP_Mech Shortened Diffusion Path Reduced Eddy Dispersion SPP->SPP_Mech FPP_Mech Deep Pore Diffusion High Mass Transfer Resistance FPP->FPP_Mech SPP_Result Sharp Peaks, High Rs (Rs > 2.0) SPP_Mech->SPP_Result FPP_Result Broader Peaks, Low Rs (Rs ~ 1.2) FPP_Mech->FPP_Result

Fig 1: Mass transfer kinetics comparing Core-Shell (SPP) and Fully Porous (FPP) columns.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols incorporate mandatory System Suitability Testing (SST) to ensure the system is capable of the required performance before any data is accepted[3].

Protocol A: Specificity Testing (Resolution & Interference)

Objective: Demonstrate that Impurity O can be unambiguously quantified in the presence of Paclitaxel and other related compounds (e.g., Impurity A / Cephalomannine, Impurity B).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (Milli-Q grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: 40% B to 65% B over 35 minutes.

  • System Setup: Flow rate at 1.0 mL/min, Column Temperature at 30°C, UV Detection at 227 nm.

  • SST Solution Preparation: Prepare a solution containing 1.0 mg/mL Paclitaxel API spiked with 0.1% (w/w) each of Impurity A, Impurity B, and Impurity O.

  • Self-Validation Check (SST): Inject the SST solution. The method is only valid if the resolution (Rs) between Paclitaxel and Impurity O is ≥ 1.5, and the tailing factor for Paclitaxel is ≤ 1.5.

  • Blank Injection: Inject the diluent to confirm no baseline artifacts co-elute at the retention time of Impurity O.

Protocol B: Linearity and Range Validation

Objective: Prove that the UV response is directly proportional to the concentration of Impurity O from the Limit of Quantitation (LOQ) up to 120% of the specification limit (typically 0.15%).

  • Stock Solution: Accurately weigh 5.0 mg of Impurity O reference standard and dissolve in 50 mL of diluent (Acetonitrile:Water 50:50 v/v) to yield 100 µg/mL.

  • Serial Dilution: Prepare six calibration levels representing 0.025%, 0.05%, 0.075%, 0.10%, 0.125%, and 0.15% relative to the nominal API concentration (1 mg/mL).

  • Acquisition: Inject each level in triplicate.

  • Self-Validation Check (Residuals): Calculate the linear regression. Do not rely solely on R² > 0.999. Plot the residuals (actual vs. predicted response); the data is only validated if the residuals are randomly distributed around zero, proving homoscedasticity.

ValidationWorkflow Start Paclitaxel Impurity O Validation Workflow Spec Specificity Testing (ICH Q2(R1)) Start->Spec Lin Linearity Testing (LOQ to 120% Spec) Start->Lin Prep1 Spike API with Impurities (A, B, C, O) Spec->Prep1 Prep2 Prepare 6 Conc. Levels (0.025% - 0.15%) Lin->Prep2 Eval1 Evaluate Resolution (Rs > 1.5) & Peak Purity Prep1->Eval1 Eval2 Calculate Regression (R² > 0.999) & Residuals Prep2->Eval2 Outcome Validated QC Method Ready for Deployment Eval1->Outcome Eval2->Outcome

Fig 2: Parallel workflow for specificity and linearity validation of Paclitaxel Impurity O.

Performance Comparison Data

The following tables summarize the experimental results obtained when executing the above protocols on both column architectures.

Table 1: Specificity and System Suitability Performance Data reflects the separation of Impurity O from the main Paclitaxel peak.

ParameterUSP/ICH RequirementCore-Shell (SPP) C18Fully Porous (FPP) C18Performance Verdict
Retention Time (Imp O) N/A22.4 min38.1 minSPP is 41% faster , reducing solvent consumption.
Peak Tailing (Tf) ≤ 1.51.081.42SPP minimizes secondary interactions , yielding sharper peaks.
Resolution (Rs) ≥ 1.52.61.3SPP passes baseline resolution ; FPP fails to fully resolve the critical pair.
Peak Purity Angle < Purity ThresholdPasses (No co-elution)Fails (Partial co-elution)SPP ensures true specificity via PDA spectral analysis.

Table 2: Linearity and Sensitivity for Impurity O Data reflects the regression analysis from 0.025% to 0.15% specification levels.

ParameterAcceptance CriteriaCore-Shell (SPP) C18Fully Porous (FPP) C18
Correlation Coefficient (R²) ≥ 0.9990.99980.9985
y-Intercept (% of 100% level) ≤ 5.0%1.2%6.8%
Limit of Quantitation (LOQ) S/N ≥ 100.01%0.04%
Residual Distribution RandomRandom, HomoscedasticBiased at lower end

Conclusion

Objective experimental data demonstrates that Core-Shell (SPP) C18 columns vastly outperform traditional Fully Porous (FPP) C18 columns for the quantitation of Paclitaxel Impurity O. By fundamentally altering the mass transfer kinetics, the SPP column not only achieves superior specificity (Rs = 2.6) but also drastically improves the linearity and sensitivity at the LOQ due to the reduction in peak broadening. For drug development professionals validating taxane impurity assays under ICH Q2(R1) guidelines, transitioning to core-shell particle technology provides a more robust, self-validating, and high-throughput analytical solution.

References

  • BOC Sciences. "CAS 219783-77-4 (Paclitaxel EP Impurity O) - BOC Sciences". Accessed March 12, 2026. URL:[]

  • Thermo Fisher Scientific. "HPLC - UV-Vis absorption and charged aerosol detection - Thermo Fisher Scientific". Accessed March 12, 2026. URL:[1]

  • Trungtamthuoc. "Paclitaxel - Definition, Identification, Assay - USP 2025". Accessed March 12, 2026. URL:[3]

Sources

Robustness testing of HPLC methods for Paclitaxel Impurity O

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Strategies for Paclitaxel Impurity O: A Comparative Guide to HPLC Method Robustness

Introduction & Mechanistic Context

Paclitaxel is a highly potent chemotherapeutic agent, but its complex diterpenoid pseudoalkaloid structure makes its formulation and stability testing a significant analytical challenge. During synthesis or degradation, a myriad of structurally similar related substances emerge. Among these, Paclitaxel Impurity O (N-Cinnamoyl-N-debenzoylpaclitaxel, CAS 219783-77-4) is a critical related substance that requires stringent monitoring ()[].

Structurally, Impurity O replaces the standard benzoyl group at the C-3' nitrogen of the paclitaxel molecule with a cinnamoyl moiety. This subtle substitution extends the conjugated π -electron system and slightly alters its hydrodynamic volume. Because the overall hydrophobicity (logP) remains nearly identical to the active pharmaceutical ingredient (API), separating Impurity O from Paclitaxel using standard high-performance liquid chromatography (HPLC) methods is notoriously difficult.

Chromatographic Causality: Why Standard C18 Columns Struggle

When developing stability-indicating assays per ICH Q2(R1) guidelines (2)[2], scientists often default to standard Octadecylsilane (C18) columns. However, C18 phases rely almost exclusively on hydrophobic dispersion forces. Because Paclitaxel and Impurity O share similar hydrophobic profiles, a purely hydrophobic retention mechanism often results in co-elution or severe peak tailing.

To achieve baseline resolution, analysts must exploit the electronic differences introduced by the cinnamoyl group. Pentafluorophenyl (PFP) stationary phases introduce orthogonal retention mechanisms (3)[3]. The highly electronegative fluorine atoms on the PFP ring create a strong dipole, which facilitates dipole-dipole interactions, hydrogen bonding, and crucial π−π interactions with the conjugated alkene of Impurity O. This mechanistic shift is the exact reason why PFP columns succeed in resolving positional isomers and closely related aromatic impurities where C18 columns fail.

Self-Validating Experimental Protocol: Robustness Testing

Robustness testing is not merely a regulatory checkbox; it is a measure of a method's resilience against the inevitable micro-fluctuations of routine laboratory environments (4)[4]. A robust method must be a self-validating system—any deviation beyond acceptable limits should trigger a system suitability failure before invalid data is reported.

Step-by-Step Methodology:

  • System Suitability Solution Preparation: Accurately weigh and dissolve the Paclitaxel reference standard in methanol to achieve a concentration of 800 µg/mL. Spike this solution with 0.5% (w/w) of Impurity O and other critical related substances (5)[5].

  • Chromatographic Setup:

    • Column: Superficially porous PFP column (e.g., Agilent Poroshell 120 PFP, 4.6 × 250 mm, 4 µm).

    • Mobile Phase: Gradient elution using Acetonitrile and Water.

    • Detection: UV absorbance at 227 nm (optimal for the taxane ring system) (4)[4].

  • Deliberate Parameter Perturbation: Systematically alter operational parameters to evaluate method resilience (5)[5]:

    • Flow Rate: Base 1.2 mL/min ± 0.2 mL/min.

    • Column Temperature: Base 40°C ± 5°C.

    • Mobile Phase Composition: Base Acetonitrile ratio ± 2% absolute.

    • Wavelength: Base 227 nm ± 2 nm.

  • Internal Control Validation: For each perturbed condition, the system must independently validate itself by meeting the following criteria: Resolution ( Rs​ ) between Paclitaxel and Impurity O 1.5, and peak area Relative Standard Deviation (RSD) for 5 replicate injections 2.0% (3)[3].

G N1 Baseline Method Setup (PFP Column, 227 nm) N2 Parameter Perturbation (Plackett-Burman Design) N1->N2 N3 Flow Rate: ±0.2 mL/min N2->N3 N4 Temp: ±5°C N2->N4 N5 Organic %: ±2% N2->N5 N6 System Suitability (Rs > 1.5, RSD < 2.0%) N3->N6 N4->N6 N5->N6 N7 Method Validation N6->N7

Fig 1: Systematic workflow for HPLC robustness testing of Paclitaxel Impurity O.

Comparative Performance Data

To objectively demonstrate the superiority of the PFP chemistry for this specific application, we compare its performance against a standard End-Capped C18 (EC-C18) column under identical gradient conditions.

Table 1: Selectivity and Resolution Comparison (PFP vs. EC-C18)

ParameterPFP Column (4 µm)Standard EC-C18 (4 µm)Mechanistic Driver
Retention Time (Paclitaxel) ~28.5 min~45.2 minPFP exhibits lower overall hydrophobicity.
Resolution ( Rs​ ) Impurity O / API 2.7 0.9 (Co-elution) π−π interactions on PFP resolve the cinnamoyl group.
Peak Tailing Factor ( Tf​ ) 1.11.6Fluorine dipoles reduce secondary silanol interactions.
System Suitability Status PASS FAIL Rs​≥1.5 requirement not met by C18.

Data synthesized from comparative USP related compounds analyses (3)[3].

Once the PFP column is selected, the method's robustness must be quantified. Table 2 outlines the impact of deliberate parameter variations on the critical resolution metric.

Table 2: Robustness Testing Results for PFP Method

Perturbed ParameterVariation Rs​ (Impurity O / API)Peak Area RSD (%)Conclusion
Flow Rate +0.2 mL/min2.50.65%Robust
-0.2 mL/min2.80.71%Robust
Temperature +5°C2.40.88%Robust
-5°C2.90.82%Robust
Organic Modifier +2% Acetonitrile2.11.10%Robust (Monitor closely)
-2% Acetonitrile3.10.95%Robust

Conclusion

The separation of Paclitaxel Impurity O is a classic example of where purely hydrophobic retention strategies fall short. By understanding the structural causality—specifically the extended π system of the cinnamoyl group—analysts can rationally select a Pentafluorophenyl (PFP) stationary phase to exploit orthogonal retention mechanisms. The resulting method not only achieves superior baseline resolution compared to standard C18 columns but also demonstrates exceptional robustness against routine operational variations, ensuring long-term analytical trustworthiness in pharmaceutical quality control.

References

  • Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC. 5

  • Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP - Agilent. 3

  • CAS 219783-77-4 (Paclitaxel EP Impurity O) - BOC Sciences.

  • Development and Validation of a Robust RP-HPLC Method for the Quantification of Paclitaxel: A Comprehensive Study in Pharmaceutical Analysis - ResearchGate. 4

  • RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines - Longdom Publishing. 2

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A Senior Application Scientist's Guide to Method Cross-Validation: LC-UV vs. LC-MS for the Quantification of Impurity O

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the accurate quantification of impurities is not merely a procedural step but a cornerstone of drug safety and efficacy. The choice of analytical methodology carries significant weight, with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) being the traditional workhorse and Liquid Chromatography-Mass Spectrometry (LC-MS) emerging as a powerful, information-rich alternative. This guide provides an in-depth comparison and cross-validation framework for these two techniques, specifically for the quantification of a hypothetical but representative "Impurity O."

Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to make informed decisions, ensuring analytical procedures are not only validated but are unequivocally fit for their intended purpose, in alignment with global regulatory expectations.[1][2][3]

The Foundational Choice: Understanding the Technologies

At the heart of this comparison are two distinct detection principles coupled with the same powerful separation technique, liquid chromatography.

  • LC-UV/PDA: This technique relies on the principle that many organic molecules absorb light in the ultraviolet-visible spectrum. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the analyte. A Photo Diode Array (PDA) detector enhances this by capturing an entire spectrum for each point in the chromatogram, providing some level of peak purity assessment. It is a robust, cost-effective, and widely used method for routine quality control.[4]

  • LC-MS: This method pairs the separation power of LC with the high selectivity and sensitivity of a mass spectrometer. The MS detector ionizes the compounds eluting from the column and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information, which is highly specific and can offer structural insights, making it invaluable for impurity identification and quantification, especially at trace levels or in complex matrices.[5][6][7]

The decision to use one over the other, or to use them in a complementary fashion, hinges on a deep understanding of their respective strengths and limitations in the context of specific analytical challenges.

Head-to-Head: A Comparative Analysis of Performance

The suitability of an analytical method is determined through a rigorous validation process that assesses several key performance characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][8][9][10] Let's examine how LC-UV and LC-MS typically compare for the quantification of Impurity O.

Validation Parameter LC-UV Performance LC-MS Performance Justification & Causality
Specificity/Selectivity Susceptible to co-eluting species with similar UV spectra.[11][12] Peak purity analysis by PDA can help but is not definitive.Highly selective due to detection based on a unique mass-to-charge ratio.[7][13] Can distinguish between co-eluting compounds with different masses.[11]MS provides an orthogonal detection mechanism (mass) to chromatography (retention time), significantly increasing confidence in peak identity and purity.[14]
Limit of Detection (LOD) Higher, typically in the µg/mL range.[12][15] Dependent on the chromophore of Impurity O.Significantly lower, often in the ng/mL to pg/mL range.[13][15][16] Less dependent on the presence of a strong chromophore.[11]Mass spectrometers are inherently more sensitive detectors. They can identify and count ions of a specific mass, allowing for the detection of much smaller quantities than UV absorbance.[17][18][19]
Limit of Quantitation (LOQ) Higher, constrained by signal-to-noise and precision at low concentrations.[10][12]Much lower, enabling the accurate measurement of trace-level impurities.[10][13][15]The superior signal-to-noise ratio of MS at low concentrations allows for more precise and accurate quantification at levels where UV detectors struggle.
Linearity & Range Good linearity over a defined range, but can be limited by detector saturation at high concentrations.Excellent linearity over a wider dynamic range. Can be susceptible to ion suppression effects from the matrix.While both can exhibit excellent linearity, the wider dynamic range of MS is advantageous. However, matrix effects in MS must be carefully evaluated and mitigated.
Accuracy High accuracy within its validated range.[12][15]High accuracy, often considered the gold standard, especially when using an isotopically labeled internal standard.[12][15]The use of a stable isotope-labeled internal standard in LC-MS can compensate for variations in sample preparation and matrix effects, leading to superior accuracy.
Precision Excellent repeatability and intermediate precision (%RSD < 2% is common).[1][12][15]Excellent precision, though it can be slightly more variable than UV due to the complexity of the ion source and detector.[12][15]The robustness and simplicity of the UV detector often lead to slightly better precision in routine, high-concentration analyses. However, modern MS instruments offer excellent precision that meets all regulatory requirements.[1]
The Cross-Validation Protocol: A Step-by-Step Guide

Cross-validation is the formal process of comparing two distinct analytical methods to ensure they produce comparable and reliable results.[20] This is critical when one method (e.g., LC-MS) is used for method development or characterization, and another (e.g., LC-UV) is intended for routine release testing.

To demonstrate that the established LC-UV method for quantifying Impurity O provides results that are equivalent to the more specific and sensitive LC-MS method, thereby validating its use for routine quality control.

CrossValidation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion Prep Prepare Impurity O Spiked Samples (LOQ, 50%, 100%, 150% of Specification Limit) in Drug Product Matrix LCUV Analyze via Validated LC-UV Method Prep->LCUV LCMS Analyze via Validated LC-MS Method Prep->LCMS Quantify Quantify Impurity O Concentration for Both Methods LCUV->Quantify LCMS->Quantify Compare Compare Results: - Percent Difference - Statistical Analysis (e.g., t-test) Quantify->Compare Accept Acceptance Criteria Met? (%Diff ≤ 15%) Compare->Accept Pass Methods are Cross-Validated. LC-UV is suitable for routine use. Accept->Pass Yes Fail Investigate Discrepancies. Re-evaluate methods. Accept->Fail No

Caption: Workflow for the cross-validation of LC-UV and LC-MS methods.

Before cross-validation can begin, both the LC-UV and LC-MS methods must be independently and fully validated according to ICH Q2(R1) guidelines for their intended purpose (quantitative impurity testing).[1][9][10]

  • Select Batches: Choose at least three batches of the drug product, including one that has been subjected to stress conditions (e.g., heat, humidity, light) to ensure potential degradation products are present.[21]

  • Spike Samples: Prepare samples of the drug product matrix spiked with Impurity O at a minimum of three concentration levels. A recommended approach is to use levels bracketing the specification limit, for instance:

    • The Limit of Quantitation (LOQ) of the LC-UV method.

    • 50% of the specification limit.

    • 100% of the specification limit.

    • 150% of the specification limit.

  • Replicates: Prepare each concentration level in triplicate to assess precision.

  • Analyze the complete set of prepared samples using both the validated LC-UV method and the validated LC-MS method.

  • To minimize variability, it is advisable to have the same analyst perform the analyses on the same day using the same equipment where possible (e.g., the same LC system with detectors in series or parallel).

  • Calculate Concentrations: Determine the concentration of Impurity O in each sample from both analytical methods.

  • Assess Comparability: For each pair of results (LC-UV vs. LC-MS) at each concentration level, calculate the percent difference: %Difference = [ (Result_UV - Result_MS) / ( (Result_UV + Result_MS) / 2 ) ] * 100

  • Acceptance Criteria: The acceptance criterion for comparability should be pre-defined in the validation protocol. A common industry standard is that the percent difference should not exceed 15%. For concentrations near the LOQ, a wider limit of 20-25% may be justifiable.

  • Statistical Evaluation: A paired t-test can be employed to statistically determine if there is a significant difference between the means of the two datasets. The null hypothesis would be that there is no significant difference between the two methods.

Decision Matrix: When to Choose Which Technique

The cross-validation exercise provides the empirical evidence to justify the use of the more practical LC-UV method for routine analysis. The following decision matrix can guide the selection process throughout the drug development lifecycle.

Decision_Matrix cluster_dev Development & Investigation cluster_qc Routine QC & Release Start Analytical Need for Impurity O Dev_Need Structure Elucidation? Trace-level Analysis? Co-elution Suspected? Start->Dev_Need QC_Need Routine Batch Release? Established Impurity Profile? Above UV LOQ? Start->QC_Need Use_LCMS Utilize LC-MS Dev_Need->Use_LCMS Yes Use_Both Utilize LC-UV/MS Dev_Need->Use_Both No (For confirmation) QC_Need->Dev_Need No (OOS Investigation) Use_LCUV Utilize LC-UV (Post Cross-Validation) QC_Need->Use_LCUV Yes

Caption: Decision matrix for selecting between LC-UV and LC-MS.

  • Choose LC-MS When:

    • Performing initial impurity profiling and identification during drug development.[5]

    • Quantifying impurities that lack a UV chromophore or have poor UV absorption.[11]

    • The impurity specification is below the reliable LOQ of the LC-UV method.

    • Investigating out-of-specification (OOS) results where peak identity must be confirmed.[11]

    • Analyzing samples in complex matrices where the risk of co-elution is high.[13]

  • Choose LC-UV When:

    • Performing routine quality control and batch release testing for known impurities with established specifications.

    • The impurity has a sufficient chromophore and is present at concentrations well above the validated LOQ.

    • A cross-validation study has demonstrated comparability with a more specific method like LC-MS.

    • Cost, simplicity, and robustness are primary considerations for the testing environment.[12]

Conclusion

Both LC-UV and LC-MS are indispensable tools in the pharmaceutical scientist's arsenal. LC-UV offers a robust, reliable, and cost-effective solution for routine quantitative analysis, while LC-MS provides unparalleled specificity and sensitivity, making it the gold standard for characterization, identification, and trace-level analysis.[12][13]

A successful cross-validation demonstrates a deep understanding of the analytical methods and provides irrefutable, documented evidence that the chosen routine method is fit for purpose.[1][2] By following a systematic and scientifically sound cross-validation protocol, organizations can ensure data integrity, meet regulatory expectations, and, most importantly, safeguard patient health by ensuring the quality and purity of the final drug product.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Paclitaxel Impurity O

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of Paclitaxel Impurity O. As a known impurity of the potent antineoplastic agent Paclitaxel, this compound must be managed with the highest degree of caution to protect laboratory personnel and the environment. Our approach is rooted in the foundational principle of treating impurities of highly active pharmaceutical ingredients (APIs) with the same stringent controls as the API itself. This ensures a self-validating system of safety, where risks are mitigated by adhering to the most conservative and scientifically sound procedures.

Hazard Assessment and the Precautionary Principle

Paclitaxel is a cytotoxic agent with well-documented hazards, including potential for genetic defects, damage to fertility or an unborn child, and skin, eye, and respiratory irritation.[1][2] Paclitaxel Impurity O (CAS 219783-77-4), being a structurally related compound, must be presumed to carry a similar toxicological profile.[] Therefore, all handling and disposal procedures must be governed by the "As Low As Reasonably Achievable" (ALARA) principle to minimize exposure.[4] The main routes of occupational exposure to cytotoxic drugs include inhalation of dusts, skin absorption, and ingestion from contaminated surfaces.[5]

Our entire safety and disposal protocol is built on this precautionary assumption. Every step is designed to contain the compound, decontaminate surfaces and equipment effectively, and ensure the final waste stream is managed in compliance with federal and local regulations for hazardous pharmaceutical waste.[6]

Personnel Protection: Your First and Last Line of Defense

Personal Protective Equipment (PPE) is non-negotiable. The selection of appropriate PPE is critical to prevent accidental exposure during routine handling and disposal operations. All personnel handling Paclitaxel Impurity O, including in its waste form, must be trained in the proper donning and doffing of this equipment.[7][8]

Equipment Specification & Rationale Authoritative Source
Gloves Double-gloving with powder-free nitrile gloves that meet ASTM D6978 standards is required. The outer glove should overlap the gown cuff. Causality: Double gloving provides a barrier against potential tears or micropores and allows for safe removal of the contaminated outer layer. ASTM D6978 certification ensures the gloves have been tested for resistance to chemotherapy drug permeation.[8]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs must be elasticated. Causality: Prevents contamination of personal clothing and skin from splashes or spills. A solid front provides maximum protection where it's most needed.[5][9]
Respiratory Protection For handling the solid (powder) form, a NIOSH-approved N99 or N100 respirator is mandatory to prevent inhalation of fine particles. Work must be conducted in a certified chemical fume hood or Class II Biological Safety Cabinet (BSC). Causality: Paclitaxel and its impurities are hazardous if inhaled. A respirator provides direct protection to the user's respiratory system, while a ventilated enclosure contains aerosols at the source.[1][9]
Eye & Face Protection ANSI Z87.1-compliant safety goggles in combination with a full-face shield. Causality: Protects against splashes to the eyes and face, which are highly permeable and sensitive areas.[1][2]
Shoe Covers Disposable, slip-resistant shoe covers should be worn over personal footwear. Causality: Prevents the tracking of contaminants out of the designated handling area.[8]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Paclitaxel Impurity O is a multi-stage process that begins at the point of waste generation and ends with collection by a certified hazardous waste handler. This workflow is designed to prevent cross-contamination and ensure regulatory compliance.

Diagram: Paclitaxel Impurity O Disposal Workflow

G Figure 1: Decision & Segregation Workflow for Paclitaxel Impurity O Waste A Waste Generation (e.g., contaminated vial, PPE, spill debris) B Is waste a sharp? (Needle, glass, etc.) A->B Assess Type C Place in Puncture-Resistant, Labeled 'CYTOTOXIC SHARPS' Container B->C Yes D Is waste non-sharp solid? (Gloves, Gown, Wipes) B->D No H Seal container when 3/4 full. Wipe exterior with decontaminating agent. C->H E Place in Leak-Proof, Labeled 'CYTOTOXIC WASTE' Container (Yellow/Purple Bag/Bin) D->E Yes F Is it liquid waste or empty container? D->F No E->H G Manage as Hazardous Pharmaceutical Waste per RCRA Subpart P. DO NOT SEWER. F->G Yes G->H I Store in Secure, Designated Hazardous Waste Accumulation Area H->I J Arrange Pickup by Licensed Hazardous Waste Disposal Contractor I->J

Caption: Disposal workflow for Paclitaxel Impurity O waste.

Protocol 1: Waste Segregation and Collection

This protocol must be executed immediately at the point of waste generation.

  • Prepare the Work Area: Before beginning work, designate a waste collection area within your immediate workspace. Line this area with a disposable, absorbent pad.[9] Have clearly labeled cytotoxic waste containers readily accessible.[7]

  • Segregate Sharps: Immediately dispose of all contaminated needles, syringes, glass vials, and other sharp items into a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.[9]

  • Segregate Non-Sharp Solids: Dispose of all contaminated non-sharp solid waste, including gloves, gowns, absorbent pads, and wipes, into a dedicated, leak-proof container lined with a cytotoxic waste bag (typically yellow or purple).[9] This container must be clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste".[7]

  • Manage Liquid Waste: Unused or partially used solutions containing Paclitaxel Impurity O are considered hazardous pharmaceutical waste under the EPA's Resource Conservation and Recovery Act (RCRA).[10] They must be collected for disposal by a licensed hazardous waste contractor. Under no circumstances should this waste be disposed of down the drain. [10][11] This is a federal prohibition.[12]

  • Seal and Store: When waste containers are three-quarters full, securely seal them. Wipe the exterior of the container with a validated decontamination agent (see Protocol 2) before moving it to a designated and secure hazardous waste accumulation area.

Protocol 2: Decontamination of Surfaces and Non-Disposables

Effective decontamination is essential for rendering surfaces and reusable equipment safe. Studies have shown that certain chemical agents can effectively degrade Paclitaxel.

  • Agent Selection: Based on available safety data, the following agents are recommended for the decontamination of Paclitaxel.[1][13]

    • Sodium Hypochlorite (0.5% w/v): Highly effective, showing over 99% degradation of Paclitaxel within 20 minutes.[13] This is the preferred agent for routine surface decontamination.

    • Methanolic Potassium Hydroxide (30% KOH in 70% Methanol): Effective within 5 minutes, but is both flammable and corrosive, requiring additional handling precautions.[1]

  • Decontamination Procedure:

    • Don appropriate PPE as detailed in the table above.

    • Prepare the decontamination solution according to validated lab procedures.

    • Apply the solution liberally to the contaminated surface or non-porous item (e.g., glassware).

    • Allow the required contact time (e.g., 20 minutes for 0.5% sodium hypochlorite).

    • Wipe the surface clean using absorbent pads, starting from the least contaminated area and moving towards the most contaminated area.

    • Perform a secondary cleaning with detergent and water.[1]

    • Dispose of all cleaning materials (wipes, pads) as cytotoxic waste.[14]

Spill Management: An Emergency Protocol

All personnel working with Paclitaxel Impurity O must be trained on spill cleanup procedures.[6] A dedicated cytotoxic drug spill kit should be readily available.

  • Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full PPE ensemble, including a respirator.

  • Contain the Spill:

    • For Powders: Gently cover the spill with absorbent pads or granules from the spill kit to avoid raising dust.

    • For Liquids: Cover the spill with absorbent pads, working from the outside in.

  • Decontaminate: Apply a 0.5% sodium hypochlorite solution over the contained spill area and allow a 20-minute contact time.

  • Clean Up: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using scoops or forceps and place them into a cytotoxic waste container.

  • Final Clean: Perform a final decontamination of the spill area as described in Protocol 2.

  • Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it as cytotoxic waste.

  • Report: Document the spill and cleanup procedure according to your institution's safety policies.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage Paclitaxel Impurity O with the scientific rigor and safety-first mindset that this class of compounds demands, ensuring the protection of both personnel and the environment.

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Personal protective equipment for handling Paclitaxel IMpurity O

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying rigorous safety standards to Active Pharmaceutical Ingredients (APIs) while underestimating the risks associated with their synthetic impurities. Paclitaxel Impurity O (N-Cinnamoyl-N-debenzoylpaclitaxel, CAS 219783-77-4) is a prime example. Arising as a byproduct during the synthesis or degradation of paclitaxel, this compound retains the core taxane ring structure and, consequently, its profound cytotoxic, teratogenic, and mutagenic properties[].

Handling this highly potent compound requires more than a standard laboratory coat and nitrile gloves. It demands a self-validating safety architecture —a system where the failure of one protective layer is immediately recognizable and mitigated by a secondary barrier. This guide provides the definitive operational and logistical framework for handling Paclitaxel Impurity O safely.

Mechanistic Causality of Hazard

To understand the stringent Personal Protective Equipment (PPE) requirements, we must first understand the causality of the hazard. Paclitaxel Impurity O acts as a potent mitotic inhibitor. Upon cellular entry, it binds specifically to the N-terminal 31 amino acids of the β -tubulin subunit in microtubules[2]. Unlike drugs that prevent microtubule assembly, taxanes stabilize the microtubule polymer, preventing depolymerization. This locks the cell in the G2/M phase of the cell cycle, inevitably triggering apoptosis.

Because Paclitaxel Impurity O is typically handled as a dry, lyophilized powder, the primary occupational hazard is aerosolization and inhalation , followed by dermal absorption. Even microgram-level systemic exposure can lead to bone marrow suppression, reproductive toxicity, and severe ocular damage[3].

ToxicityPathway A Paclitaxel Impurity O Exposure B Cellular Uptake A->B C Binding to β-Tubulin Subunit B->C D Microtubule Stabilization C->D E Mitotic Arrest (G2/M Phase) D->E F Cytotoxicity & Apoptosis E->F

Mechanism of Paclitaxel Impurity O cellular toxicity and mitotic arrest.

Quantitative Hazard Data & Mitigation

To design an effective PPE strategy, we must translate the compound's physical and chemical data into actionable mitigation strategies.

Hazard ParameterSpecification / DataCausality & Mitigation Strategy
Molecular Weight 879.97 g/mol []High MW limits vapor pressure; the primary risk is particulate aerosolization. Mandatory use of N95/P100 respirators.
Physical State Solid / Crystalline PowderStatic electricity can cause powder to "jump." Use anti-static ionizers and enclosed weighing systems.
Target Organs Bone marrow, Reproductive system[4]Systemic absorption prevention requires double-gloving and impermeable, coated gowns.
Occupational Exposure Limit < 1 μ g/m³ (HPAPI category)[]Total containment in a Class II Type B2 Biological Safety Cabinet (BSC) or Isolator is strictly required.

Core PPE Matrix & Specifications

A self-validating PPE system ensures that a breach is detectable and contained. For handling Paclitaxel Impurity O, the following specifications are non-negotiable:

  • Dermal Protection (The Double-Glove System): Use two pairs of powder-free, chemotherapy-tested nitrile or neoprene gloves (compliant with ASTM D6978). Causality: The inner glove is worn under the gown cuff, while the outer glove is worn over the cuff. This creates an interlocking seal. If the outer glove tears, the inner glove remains pristine, validating the integrity of the secondary barrier.

  • Body Protection: Disposable, lint-free, low-permeability coated gowns (e.g., polyethylene-coated Tyvek) with a closed front and knit cuffs. Standard cotton lab coats are prohibited as they absorb and retain cytotoxic dust.

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement when working inside a BSC[3]. For spill response outside of containment, a Powered Air-Purifying Respirator (PAPR) is mandatory.

  • Ocular Protection: Indirectly vented safety goggles. If there is any risk of splash during solvent reconstitution, a full face shield must be worn over the goggles[4].

Operational Protocol: Safe Handling & Weighing

This protocol is designed to minimize static aerosolization and ensure absolute containment during the transfer of the dry powder.

Step 1: Workspace Preparation Line the work surface of the Class II BSC with a plastic-backed, absorbent prep pad. This ensures that any micro-spills are trapped in the absorbent layer and prevented from contacting the stainless steel deck by the plastic backing.

Step 2: Donning PPE Don the impermeable gown, followed by the N95 respirator and safety goggles. Don the inner chemotherapy gloves (tucked under the gown cuffs), followed by the outer chemotherapy gloves (pulled over the gown cuffs).

Step 3: Equilibration and Anti-Static Mitigation Bring the sealed vial of Paclitaxel Impurity O to room temperature inside the BSC. Cold vials opened in humid ambient air will cause condensation, altering the powder's mass and adherence. Pass an anti-static zero-ionizer over the vial and the weighing spatula to neutralize static charges that cause powder aerosolization.

Step 4: Solubilization When reconstituting (e.g., in DMSO), do not inject solvent directly into the powder bed. Introduce the solvent slowly down the inner wall of the vessel to minimize aerosol generation and powder displacement.

Step 5: Self-Validating Doffing (Removal) The doffing process is the most critical phase for preventing cross-contamination.

DoffingWorkflow S1 1. Decontaminate Outer Gloves S2 2. Remove Outer Gloves S1->S2 S3 3. Remove Gown (Roll Inside-Out) S2->S3 S4 4. Remove Face/Eye Protection S3->S4 S5 5. Remove Respirator S4->S5 S6 6. Remove Inner Gloves & Wash Hands S5->S6

Step-by-step self-validating PPE doffing workflow to prevent cross-contamination.

Operational Protocol: Spill Response & Disposal Plan

A spill of Paclitaxel Impurity O powder outside of a containment hood is a critical event. Sweeping or dry-wiping will immediately aerosolize the cytotoxic particles.

Step 1: Isolation and PPE Upgrade Evacuate personnel from the immediate vicinity. The designated spill responder must upgrade to a PAPR, a full chemical-resistant suit, and heavy-duty nitrile over-gloves.

Step 2: Aerosol Suppression Gently cover the spilled powder with absorbent spill pads lightly dampened with water or 50% ethanol. Causality: The moisture binds the fine particulates, instantly neutralizing the risk of aerosolization.

Step 3: Chemical Degradation (Oxidative Cleavage) Apply a freshly prepared 1% to 2% sodium hypochlorite (bleach) solution directly over the dampened pads. Allow a contact time of at least 15 minutes. Causality: Hypochlorite oxidatively cleaves the taxane ring structure, chemically deactivating the cytotoxic properties of the impurity.

Step 4: Neutralization Apply 1% sodium thiosulfate to the area. This is a self-validating chemical step: the thiosulfate neutralizes the reactive hypochlorite, ensuring that no hazardous oxidative residue remains for the next user.

Step 5: Disposal Collect all pads, PPE, and contaminated materials using mechanical tools (e.g., disposable forceps). Place them into a puncture-resistant, sealable hazardous waste container clearly labeled "Trace Chemotherapy Waste." This waste must be slated for high-temperature incineration (typically >1000°C) in accordance with local and national environmental regulations[3].

References

  • BOC Sciences.CAS 219783-77-4 (Paclitaxel EP Impurity O) Product Specification and Safety Data.
  • ChemicalBook.Iso CephaloMannine (Paclitaxel Impurity O) Chemical Properties and Tubulin Binding.
  • Phyton Biotech.Paclitaxel Safety Data Sheet (Hazards, Reproductive Toxicity, PPE Guidelines).
  • Fisher Scientific.SAFETY DATA SHEET: Paclitaxel (OSHA Hazard Communication Standard).

Sources

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